Luffariellolide
Description
This compound has been reported in Fascaplysinopsis, Acanthodendrilla, and other organisms with data available.
structure given in first source; a partially reversible phospholipase A2 inhibitor; a major metabolite of the sponge Luffariella; do not confuse with luffolide, a minor metabolite of the same species
Properties
IUPAC Name |
3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWPYTMXSXYUPG-QZPYEDBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111149-87-2 | |
| Record name | Luffariellolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Luffariellolide: A Technical Guide to its Discovery, Natural Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luffariellolide, a marine-derived sesterterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. First isolated from the Palauan sponge Luffariella sp., this natural product has been shown to be a partially reversible inhibitor of human synovial fluid phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[1] Furthermore, this compound has demonstrated intriguing activity as a retinoic acid receptor alpha (RARα) agonist, suggesting a multi-faceted mechanism of action. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to facilitate further research and development.
Discovery and Natural Origin
This compound was first reported as a novel sesterterpene isolated from the marine sponge Luffariella sp., collected in Palau.[1][2] Subsequent investigations have also identified this compound and its derivatives in other marine sponges, including those of the genus Acanthodendrilla found in Indonesia.[3][4] The discovery of this compound was part of a broader effort to identify novel anti-inflammatory compounds from marine organisms.
Isolation from Natural Sources
The isolation of this compound from its natural sponge sources typically involves a multi-step process of solvent extraction and chromatography. A general workflow for the isolation process is outlined below.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied. The following tables summarize the key quantitative data reported for this compound.
| Activity | Assay | Target/Model | Value | Reference |
| Anti-inflammatory | sPLA2 Inhibition | Human Synovial Fluid PLA2 (HSF-PLA2) | IC50 = 5 µM | [5] |
| In vivo Anti-inflammatory | Phorbol Ester (PMA)-induced Mouse Ear Edema | ED50 = 50 µ g/ear | ||
| Cytotoxicity | Cell Viability | Mouse Lymphoma L5178Y cells | IC50 = 8.5 µM | [6] |
| Receptor Agonism | RARα Agonist Assay | Human Retinoic Acid Receptor Alpha | EC50 = 1 µM | [5] |
Signaling Pathways
This compound's biological effects are mediated through at least two distinct signaling pathways: inhibition of the sPLA2-mediated inflammatory cascade and activation of the RARα signaling pathway.
Inhibition of the sPLA2 Pathway
Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory process. It catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators.
Activation of the RARα Pathway
This compound acts as an agonist for the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor. Upon binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. The activation of RARα is known to have immunomodulatory effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Human Synovial Fluid Phospholipase A2 (sPLA2) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2.
-
Principle: The assay utilizes a synthetic substrate, 1,2-bis(heptanoylthio)glycero-3-phosphocholine. Upon hydrolysis by sPLA2, free thiols are generated, which react with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 414 nm.
-
Materials:
-
Human synovial fluid PLA2 (HSF-PLA2)
-
1,2-bis(heptanoylthio)glycero-3-phosphocholine (substrate)
-
DTNB
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known sPLA2 inhibitor).
-
Add the HSF-PLA2 enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Immediately measure the absorbance at 414 nm at regular intervals for a set duration (e.g., every minute for 15 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.
-
Principle: Topical application of PMA to a mouse ear induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.
-
Materials:
-
Male or female mice (e.g., Swiss Webster)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Acetone (or another suitable vehicle)
-
Micrometer or balance
-
-
Procedure:
-
Dissolve PMA in acetone to a working concentration (e.g., 100 µg/mL).
-
Dissolve this compound in acetone at various concentrations.
-
Divide the mice into groups (e.g., vehicle control, positive control, this compound treatment groups).
-
Apply a fixed volume (e.g., 20 µL) of the PMA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Simultaneously or shortly after PMA application, topically apply the same volume of the vehicle, a known anti-inflammatory drug (positive control), or the this compound solution to the right ear of the respective groups. The left ear serves as an untreated control.
-
After a specific time period (e.g., 4-6 hours), sacrifice the mice.
-
Measure the ear swelling. This can be done by:
-
Weight: Punching a standard-sized biopsy from both the right and left ears and weighing them. The difference in weight between the two punches indicates the degree of edema.
-
Thickness: Measuring the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the edema.
-
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Determine the ED50 value, the dose that causes a 50% reduction in edema, by plotting the percentage of inhibition against the dose of this compound.
-
Cytotoxicity Assay in L5178Y Mouse Lymphoma Cells
This assay determines the concentration of a compound that is toxic to a specific cell line.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
L5178Y mouse lymphoma cells
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Culture L5178Y cells in appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
During this time, viable cells will convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Retinoic Acid Receptor Alpha (RARα) Agonist Reporter Assay
This cell-based assay is used to identify and characterize compounds that act as agonists for RARα.
-
Principle: A reporter cell line is engineered to express the human RARα and a reporter gene (e.g., luciferase) under the control of a promoter containing Retinoic Acid Response Elements (RAREs). When an RARα agonist binds to the receptor, it activates the transcription of the reporter gene, leading to the production of a measurable signal (e.g., light from the luciferase reaction).
-
Materials:
-
A stable cell line engineered to express human RARα and a RARE-driven luciferase reporter gene.
-
Cell culture medium.
-
This compound.
-
A known RARα agonist (e.g., all-trans retinoic acid) as a positive control.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Culture the reporter cells in the appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control agonist in the cell culture medium.
-
Treat the cells with the different concentrations of the compounds. Include a vehicle control.
-
Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal from each well using a luminometer.
-
Normalize the luminescence data (e.g., to cell viability if necessary).
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC50 value, the concentration that produces 50% of the maximal response, using non-linear regression analysis.
-
Conclusion
This compound stands out as a promising marine natural product with significant therapeutic potential, primarily due to its dual action as an sPLA2 inhibitor and a RARα agonist. Its partially reversible inhibition of sPLA2 offers a potentially safer pharmacological profile compared to irreversible inhibitors. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this intriguing molecule. Future research should focus on elucidating the full spectrum of its molecular targets and its efficacy in more complex preclinical models of inflammatory and other diseases.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. Luffolide, a novel anti-inflammatory terpene from the sponge Luffariella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 6. researchgate.net [researchgate.net]
Luffariellolide from Marine Sponge Luffariella sp.: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luffariellolide, a sesterterpenoid natural product isolated from marine sponges of the genus Luffariella, has garnered significant interest within the scientific community due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols. Quantitative data on its bioactivity are summarized, and detailed methodologies for key experiments are provided to facilitate further research and drug development efforts.
Introduction
Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesterterpenoids from the genus Luffariella have emerged as promising candidates for therapeutic development. This compound, first isolated from a Palauan sponge Luffariella sp., is a notable example, demonstrating significant anti-inflammatory and anticancer potential.[1][2] Its primary mechanism of anti-inflammatory action involves the inhibition of phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators.[2] Furthermore, this compound and its analogues have exhibited cytotoxicity against various cancer cell lines. This guide aims to provide a comprehensive technical resource for researchers investigating this compound and related compounds.
Source and Isolation
This compound is a natural product primarily isolated from marine sponges of the genus Luffariella, including Luffariella sp. and Luffariella variabilis.[1][3] Several related sesterterpenoids, collectively known as luffariolides, have also been identified from different collections of Okinawan marine sponge Luffariella sp.[1]
General Isolation Protocol
A general workflow for the isolation and purification of this compound from Luffariella sp. is outlined below. Specific details may vary depending on the sponge specimen and collection location.
Caption: General workflow for the isolation of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of this compound is attributed to its inhibition of phospholipase A2 (PLA2). Unlike the related compound manoalide, which is an irreversible inhibitor, this compound acts as a partially reversible inhibitor of PLA2.[2] This property may offer a more favorable therapeutic profile.
Table 1: Phospholipase A2 (PLA2) Inhibitory Activity of this compound
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Human Synovial Fluid (HSF) | - | 5 | [4] |
| Bee Venom | - | - | [2] |
Cytotoxic Activity
This compound and its analogues have demonstrated significant cytotoxicity against various cancer cell lines, particularly murine lymphoma cells.
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Lymphoma L5187Y | ~9 | |
| Luffariolide A | Murine Lymphoma L1210 | 2.9 | [1] |
| Luffariolide B | Murine Lymphoma L1210 | 3.23 | [1] |
| Luffariolide E | Murine Lymphoma L1210 | 3.0 | [1] |
| Luffariolide F | Murine Lymphoma L1210 | 3.8 | [1] |
| Luffariolides | Murine Lymphoma L1210 | 2.9 - 19.3 | [1] |
Signaling Pathways
Phospholipase A2 (PLA2) and the Arachidonic Acid Cascade
This compound's anti-inflammatory effects are primarily mediated through the inhibition of PLA2. PLA2 is a key enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the entire downstream cascade.
References
A Technical Guide to the Secondary Metabolites of the Luffariella Genus
For Researchers, Scientists, and Drug Development Professionals
The marine sponge genus Luffariella is a well-established source of structurally diverse and biologically potent secondary metabolites.[1] For decades, researchers have been isolating novel compounds from these sponges, revealing significant potential for pharmaceutical development.[2] The predominant class of compounds found in Luffariella are sesterterpenoids, particularly manoalide and its numerous derivatives, which exhibit a range of activities including anti-inflammatory, cytotoxic, antibacterial, and antifungal properties.[1][3][4] This technical guide provides a comprehensive overview of these key secondary metabolites, their biological activities, mechanisms of action, and the experimental protocols used for their isolation and evaluation.
Major Classes of Secondary Metabolites
Sponges of the family Thorectidae, to which Luffariella belongs, are known producers of sesterterpenoids.[1] In Luffariella variabilis and other species of the genus, these compounds, particularly those related to the manoalide structural scaffold, are the most abundant and well-studied secondary metabolites.[1][5]
Manoalide and its Derivatives: First reported in 1980 from Luffariella variabilis, manoalide is a sesterterpenoid renowned for its potent anti-inflammatory, analgesic, and antibiotic properties.[3][6] Its unique structure, which includes a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring, is crucial for its biological activity.[6] The genus produces a wide array of natural analogs and derivatives, including:
-
Seco-manoalide: An isomer of manoalide.[3]
-
Luffariellins A and B: Potent anti-inflammatory agents where manoalide and seco-manoalide are partially or totally replaced in some specimens.[7]
-
Dehydromanoalide Derivatives: Various compounds featuring modifications such as additional double bonds or methylation.[7][8]
-
Acetylated Derivatives: Compounds like manoalide monoacetate are often the most abundant metabolites found in specimens from specific regions like the Great Barrier Reef.[5][9]
Other Terpenoids: While manoalide-type compounds dominate, other terpenoids have also been isolated. This includes linear terpenes and furanosesterpenoids, some of which demonstrate significant cytotoxicity.[1][10] The chemical profile of a single specimen can vary based on environmental factors such as collection depth, leading to the isolation of novel sesterterpenoids without the presence of manoalide.[1]
Quantitative Data on Bioactivities
The secondary metabolites from Luffariella have been extensively evaluated for various biological activities. The following tables summarize the key quantitative data from the literature.
Table 1: Yields of Major Metabolites from Luffariella variabilis
| Compound | Yield (mg/g of dry sponge) | Geographic Origin | Reference |
|---|---|---|---|
| Manoalide Monoacetate | 35 - 70 | Great Barrier Reef | [5][9] |
| Manoalide | 15 - 20 | Great Barrier Reef | [5][9] |
| Luffariellin A | 0 - 3 | Great Barrier Reef | [9] |
| Seco-manoalide | 0 - 3 | Great Barrier Reef |[9] |
Table 2: Cytotoxic Activity of Luffariella Metabolites
| Compound(s) | Cell Line(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Luffariellin A and B | - | Potent Anti-inflammatory | [7] |
| Unnamed Furanosesterterpenoid (Compound 2) | NBT-T2 | 1.0 µM | [1] |
| Acyclic Manoalide Derivatives (Compounds 1–7, 10, 13) | Various Human Cancer Cell Lines | 2 - 10 µM | [10] |
| Manoalide and its derivatives | HCT-116 | Significant Cytotoxicity |[3][11] |
Table 3: Anti-inflammatory and Enzyme Inhibition Activity
| Compound | Target/Model | Activity (IC₅₀ / ED₅₀) | Reference |
|---|---|---|---|
| Manoalide | Phospholipase A₂ (PLA₂) | Irreversible Inhibitor | [2][6][12] |
| Manoalide | Zymosan-stimulated Macrophages (PGE₂ release) | 0.18 µM | [13] |
| Manoalide | A23187-stimulated Macrophages (PGE₂ release) | 0.23 µM | [13] |
| Manoalide | Zymosan-induced mouse (6-keto-PGF₁α release) | 0.2 mg/kg | [13] |
| Manoalide | Zymosan-induced mouse (Leukotriene C₄ release) | 0.24 mg/kg |[13] |
Table 4: Antimicrobial Activity
| Compound | Organism(s) | Activity | Reference |
|---|---|---|---|
| Manoalide, Seco-manoalide, and derivatives | Staphylococcus aureus | Active at 5-10 µg | [8] |
| Manoalide | Streptomyces pyogenes, Staphylococcus aureus | Significant Activity | [3] |
| Secomanoalide | Candida glabrata, Candida krusei, Candida albicans | Antifungal Activity |[3][11] |
Mechanism of Action: Inhibition of Phospholipase A₂
The most well-documented mechanism of action for manoalide is the irreversible inhibition of the phospholipase A₂ (PLA₂) enzyme.[12] PLA₂ is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[13][14] Manoalide acts by covalently binding to lysine residues on the PLA₂ enzyme.[6][12] This reaction is facilitated by the compound's two masked aldehyde groups, particularly the one within the γ-hydroxybutenolide ring, which forms a stable Schiff base with the amine groups of lysine.[6][12] By inactivating PLA₂, manoalide effectively halts the production of key inflammatory mediators.[13]
Caption: Mechanism of PLA₂ inhibition by manoalide.
Experimental Protocols
The isolation and characterization of secondary metabolites from Luffariella follow a standardized workflow in natural products chemistry. Bioassays are then used to determine the functional activity of the purified compounds.
This protocol outlines the typical steps for isolating pure compounds from sponge tissue.
-
Collection and Preparation: Sponge samples are collected and immediately frozen or preserved in ethanol to halt degradation. In the lab, the sample is thawed, minced, and lyophilized (freeze-dried) to remove water.
-
Extraction: The dried sponge material is exhaustively extracted with an organic solvent, typically methanol (MeOH) or a dichloromethane (DCM)/MeOH mixture.[3] The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned against a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate (EtOAc), butanol). This separates compounds based on their polarity, with bioactive sesterterpenoids often concentrating in the EtOAc fraction.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography, most commonly using silica gel as the stationary phase.[3] A solvent gradient is used to elute sub-fractions of decreasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing activity or promising chemical profiles are further purified using reversed-phase HPLC (e.g., C18 column) to yield pure compounds.[3]
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1][10]
Caption: General experimental workflow for metabolite discovery.
The MTS assay is a colorimetric method used to determine cell viability and is commonly employed to screen for cytotoxic activity.[11]
-
Cell Culture: Human cancer cells (e.g., HCT-116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The isolated compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the cell culture medium. The medium in the wells is replaced with medium containing various concentrations of the test compounds. Control wells contain medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following incubation, a solution containing the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent and an electron coupling agent (phenazine ethosulfate) is added to each well.
-
Final Incubation and Measurement: The plates are incubated for 1-4 hours. Viable cells reduce the MTS tetrazolium salt to a colored formazan product. The quantity of formazan is measured by recording the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.
This assay measures the ability of a compound to inhibit the enzymatic activity of PLA₂.
-
Enzyme and Substrate Preparation: A solution of purified PLA₂ (e.g., from bee venom) is prepared in a suitable assay buffer. The substrate, typically a fluorescently labeled phospholipid, is prepared in the same buffer.
-
Assay Reaction: The reaction is initiated by adding the PLA₂ enzyme to wells of a microplate containing the substrate and various concentrations of the test compound (e.g., manoalide).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing the enzymatic reaction to proceed.
-
Fluorescence Measurement: The hydrolysis of the fluorescently labeled phospholipid by PLA₂ results in an increase in fluorescence intensity. This is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
The Luffariella genus of marine sponges represents a valuable and prolific source of sesterterpenoid secondary metabolites. The flagship compound, manoalide, and its numerous naturally occurring analogs have demonstrated a wide spectrum of potent biological activities, most notably anti-inflammatory effects through the irreversible inhibition of PLA₂. The consistent discovery of novel derivatives with significant cytotoxic and antimicrobial properties underscores the continuing importance of this genus in the search for new therapeutic leads. The methodologies outlined in this guide provide a framework for the continued exploration of Luffariella and the development of its unique chemical arsenal for pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioactive Compounds from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]
- 5. ESI FTICR-MS Analysis of Larvae from the Marine Sponge Luffariella variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manoalide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Natural products and their supply from the tropical sponge Luffariella variabilis [researchonline.jcu.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Manoalide derivatives from a sponge, Luffariella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of eicosanoid biosynthesis in vitro and in vivo by the marine natural product manoalide: a potent inactivator of venom phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
Luffariellolide: A Spectroscopic and Mechanistic Overview for Drug Discovery
An in-depth guide to the spectroscopic properties and biological activity of the marine natural product luffariellolide, a promising molecule for researchers in drug development.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a sesterterpenoid isolated from marine sponges. Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols employed for acquiring this data and visualizes the current understanding of this compound's mechanism of action as a phospholipase A2 inhibitor.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 7.09 | s | |
| 5a | 4.85 | d | 1.5 |
| 5b | 4.98 | d | 1.5 |
| 7 | 5.12 | t | 7.0 |
| 11 | 5.09 | t | 6.5 |
| 15 | 1.95 | m | |
| 16 | 1.95 | m | |
| 18 | 1.58 | s | |
| 19 | 1.58 | s | |
| 20 | 1.58 | s | |
| 21 | 1.25 | s | |
| 22 | 1.88 | s | |
| 23 | 1.68 | s | |
| 24 | 1.60 | s |
| 25 | 4.69 | s | |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]
| Position | δ (ppm) |
|---|---|
| 1 | 138.8 |
| 2 | 125.0 |
| 3 | 170.0 |
| 4 | 95.8 |
| 5 | 70.0 |
| 6 | 124.2 |
| 7 | 135.2 |
| 8 | 39.8 |
| 9 | 26.7 |
| 10 | 124.4 |
| 11 | 134.8 |
| 12 | 39.7 |
| 13 | 28.3 |
| 14 | 35.8 |
| 15 | 36.3 |
| 16 | 28.3 |
| 17 | 34.9 |
| 18 | 21.5 |
| 19 | 21.5 |
| 20 | 16.0 |
| 21 | 28.8 |
| 22 | 19.7 |
| 23 | 16.0 |
| 24 | 17.7 |
| 25 | 58.4 |
Mass Spectrometry (MS)
High-resolution mass spectrometry provides crucial information for determining the elemental composition of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
|---|
| ESI-MS | 409.2668 [M+Na]⁺ | C₂₅H₃₈O₄Na |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. The following protocols are representative of the methods used to obtain the NMR and MS data for this compound.
NMR Spectroscopy Protocol
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry Protocol
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive ion mode is often used to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas Flow: Adjusted to ensure stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.
-
Mass Range: Scanned over a range that includes the expected molecular weight of the compound.
Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
Mechanism of Action: Phospholipase A₂ Inhibition
This compound is a known inhibitor of phospholipase A₂ (PLA₂), an enzyme that plays a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids. The inhibition of PLA₂ by this compound is a key aspect of its anti-inflammatory properties.
References
Bioactivity Screening of Luffariellolide: A Technical Whitepaper
Abstract: Luffariellolide, a sesterterpene natural product isolated from marine sponges of the genus Luffariella, has emerged as a significant molecule with potent anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1][2] Further studies have revealed its bioactivity extends to cytotoxic effects against various cancer cell lines and agonistic activity at the retinoic acid receptor alpha (RARα). This document provides a comprehensive overview of the bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to serve as a technical guide for researchers and drug development professionals.
Quantitative Bioactivity Profile of this compound
The diverse biological activities of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: Enzyme Inhibition and In Vivo Anti-inflammatory Activity
| Target/Model | Assay Type | Bioactivity Metric | Value | Reference(s) |
| Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | Enzyme Inhibition | IC₅₀ | 5 µM | [2][3][4][5] |
| Phorbol Ester (PMA)-Induced Ear Edema | In Vivo (Murine Model) | ED₅₀ | 50 µ g/ear | [3][4][5] |
Table 2: In Vitro Cytotoxic and Receptor Agonist Activity
| Target/Model | Assay Type | Bioactivity Metric | Value | Reference(s) |
| Murine Lymphoma L1210 Cells | Cytotoxicity | IC₅₀ | 8.5 µM | [6] |
| Murine Lymphoma L5178Y Cells | Cytotoxicity | IC₅₀ | 8.5 µM | [6] |
| Retinoic Acid Receptor Alpha (RARα) | Receptor Agonism | EC₅₀ | 1 µM | [2] |
Table 3: Spectrum of Antimicrobial Activity
This compound has demonstrated qualitative activity against a range of microorganisms.[7][8] While specific MIC values are not detailed in the cited literature, its activity spectrum is noteworthy.
| Microbial Type | Organism |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative Bacteria | Escherichia coli |
| Yeast | Candida albicans |
| Fungus | Cladosporium herbarum |
Key Signaling Pathways & Mechanisms of Action
This compound exerts its biological effects by modulating specific signaling pathways. The primary mechanisms identified are the inhibition of the PLA2 inflammatory cascade and agonism of the RARα nuclear receptor.
Inhibition of Phospholipase A2 (PLA2) Inflammatory Pathway
This compound is a potent, partially reversible inhibitor of phospholipase A2 (PLA2).[1][2] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane. Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, this compound effectively cuts off the supply of arachidonic acid, thereby preventing the downstream production of these inflammatory mediators.
Agonism of Retinoic Acid Receptor Alpha (RARα)
In addition to its anti-inflammatory effects, this compound has been identified as a novel agonist of the Retinoic Acid Receptor Alpha (RARα) with an EC₅₀ of 1 μM.[2] RARs are nuclear receptors that, upon binding to a ligand, partner with Retinoid X Receptors (RXRs). This heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This activity suggests that this compound may have applications in cellular differentiation, proliferation, and apoptosis, areas where RARα signaling is crucial.
Experimental Protocols for Bioactivity Screening
The following section details standardized protocols for assessing the key bioactivities of this compound.
General Bioactivity Screening Workflow
A typical workflow for screening natural products like this compound involves a multi-step process from crude extract to the identification of a pure, active compound.
Phospholipase A2 (PLA2) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2.
-
Principle: A fluorescently labeled phospholipid substrate is used. When cleaved by PLA2, the fluorophore is released, resulting in an increase in fluorescence intensity. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.
-
Reagents and Materials:
-
Recombinant human synovial PLA2 (hs-PLA2)
-
Fluorescent substrate (e.g., NBD-C6-HPC)
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, BSA)
-
This compound (and other test compounds) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PLA2 enzyme solution to each well.
-
Add the this compound dilutions (or vehicle control, DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 460/534 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema Assay (In Vivo)
This is a standard model for evaluating the topical anti-inflammatory activity of a compound.
-
Principle: PMA is a potent inflammatory agent that, when applied to a mouse's ear, induces a rapid and measurable inflammatory response, characterized by edema (swelling). An effective anti-inflammatory agent will reduce the extent of this swelling.
-
Animal Model: Swiss or BALB/c mice.
-
Procedure:
-
Dissolve this compound and PMA in a suitable vehicle (e.g., acetone).
-
Anesthetize the mice and measure the initial thickness of both ears using a digital micrometer.
-
Topically apply a solution of this compound (or vehicle for the control group) to the inner and outer surfaces of one ear.
-
After a short interval (e.g., 30 minutes), apply the PMA solution to the same ear to induce inflammation.
-
At the peak of the inflammatory response (typically 4-6 hours post-PMA application), re-measure the ear thickness.
-
-
Data Analysis:
-
Calculate the change in ear thickness (edema) for each mouse by subtracting the initial measurement from the final measurement.
-
Calculate the percent inhibition of edema for the this compound-treated groups compared to the vehicle-control group.
-
Determine the ED₅₀ (the dose required to inhibit edema by 50%) by plotting percent inhibition against the dose.
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration at which a compound is toxic to a cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Reagents and Materials:
-
Target cancer cell lines (e.g., L5178Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound stands out as a marine-derived sesterterpene with a compelling and multifaceted bioactivity profile. Its potent, dual-action as a PLA2 inhibitor and a RARα agonist underscores its therapeutic potential in inflammatory diseases and oncology. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the pharmacological properties of this compound and its derivatives. Future investigations should focus on elucidating the structure-activity relationships, optimizing its pharmacokinetic properties, and exploring its efficacy in more advanced preclinical models to fully realize its potential as a lead compound for novel therapeutics.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Luffariellolide's Mechanism of Action as a Phospholipase A₂ Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of luffariellolide, a marine-derived sesterterpene, as an inhibitor of Phospholipase A₂ (PLA₂). It details the chemical interactions, quantitative inhibitory activity, experimental methodologies, and structure-activity relationships that define its function.
Introduction: The Role of PLA₂ in Inflammation
Phospholipase A₂ (PLA₂) enzymes are critical upstream regulators of the inflammatory cascade. They catalyze the hydrolysis of the sn-2 ester bond in membrane phospholipids, releasing arachidonic acid and a lysophospholipid. Arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Given its pivotal role, PLA₂ is a significant therapeutic target for the development of novel anti-inflammatory agents. This compound, a natural product isolated from the marine sponge Luffariella sp., has been identified as a potent, partially reversible inhibitor of PLA₂.[1] Understanding its mechanism provides a valuable framework for designing new anti-inflammatory drugs.
Core Mechanism of Action: Partially Reversible Inhibition
This compound's inhibitory activity is fundamentally linked to its chemical structure, particularly the γ-hydroxybutenolide ring. Unlike its well-studied analogue, manoalide, which is an irreversible inhibitor, this compound exhibits a partially reversible mechanism.[2]
The core mechanism involves a covalent interaction with lysine residues on the PLA₂ enzyme.[2] The process is initiated when the γ-hydroxybutenolide ring of this compound opens to expose an aldehyde functionality. This aldehyde then reacts with the primary amine of a lysine residue in the enzyme's active site or on its surface to form a Schiff base (or imine).[2]
This imine formation is a reversible reaction. The Schiff base can be hydrolyzed, releasing the inhibitor and restoring the enzyme's activity. This reversibility is the key distinction from manoalide. Manoalide possesses a second reactive group, an α-hydroxydihydropyran ring, which participates in a subsequent, irreversible reaction, effectively locking the inhibitor onto the enzyme.[3] this compound lacks this second reactive moiety, and thus its inhibitory action remains in a state of equilibrium between the free enzyme and the covalently-bound, inhibited enzyme.
Signaling Pathway Interruption
By binding to PLA₂, this compound prevents the enzyme from accessing its phospholipid substrate in the cell membrane. This directly blocks the liberation of arachidonic acid, thereby shutting down the downstream production of prostaglandins and leukotrienes, which are key mediators of pain, edema, and other inflammatory responses.
Quantitative Inhibitory Activity
The potency of this compound and its analogue manoalide has been quantified against various PLA₂ isoforms. The IC₅₀ values vary depending on the enzyme source and the assay conditions, particularly the substrate used.
| Compound | PLA₂ Source | Substrate | Assay Conditions | IC₅₀ (µM) | Reference(s) |
| This compound | Human Synovial Fluid (HSF-PLA₂) | Not specified | Not specified | 5.0 | [4] |
| Manoalide | Human Synovial Fluid (HSF-PLA₂) | Radiolabeled E. coli | pH 7.5, 37°C | 0.02 | [5] |
| Manoalide | Human Synovial Fluid (HSF-PLA₂) | Dipalmitoylphosphatidylcholine | pH 7.5, 37°C | 0.2 | [5] |
| Manoalide | Bee Venom (Apis mellifera) | Phosphatidylcholine | pH 8.0, 41°C | 0.12 | [6] |
| Manoalide | Cobra Venom (Naja naja naja) | Phosphatidylcholine | pH 8.0, 41°C | 1.9 | [6] |
| Manoalide | Rattlesnake Venom (C. atrox) | Phosphatidylcholine | pH 8.0, 41°C | 0.7 | [6] |
| Manoalide | Porcine Pancreatic | Phosphatidylcholine | pH 8.0, 41°C | ~30 | [6] |
Experimental Methodologies
The determination of PLA₂ inhibition by this compound is typically performed using enzymatic assays that measure the rate of phospholipid hydrolysis. A common and sensitive method is the radiometric assay.
Detailed Protocol: Radiometric PLA₂ Inhibition Assay
This protocol is a representative method adapted from procedures used to evaluate marine natural product inhibitors of PLA₂.[5][7]
-
Substrate Preparation:
-
Prepare vesicles of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) as the substrate.
-
Incorporate a trace amount of 1-palmitoyl-2-[¹⁴C]oleoyl-phosphatidylcholine into the vesicles to serve as a radiolabel.
-
The final substrate solution should be in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
-
-
Enzyme and Inhibitor Preparation:
-
Dissolve purified PLA₂ (e.g., from bee venom or human synovial fluid) in the assay buffer to a known working concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate a defined amount of PLA₂ enzyme with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C or 41°C). This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubate the reaction for a fixed period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching and Product Separation:
-
Stop the reaction by adding a quench solution, typically a mixture of organic solvents like Dole's reagent (isopropanol:heptane:1 N H₂SO₄) to denature the enzyme and extract lipids.
-
Vortex vigorously and add heptane and water to partition the phases. The released [¹⁴C]oleic acid (free fatty acid) will partition into the upper organic phase, while the unhydrolyzed phospholipid remains in the lower aqueous/interface phase.
-
-
Quantification and Data Analysis:
-
Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of released [¹⁴C]oleic acid using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inactivation of human synovial fluid phospholipase A2 by the marine natural product, manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
Luffariellolide's Impact on Anti-inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound, with a primary focus on its well-established role as an inhibitor of phospholipase A2 (PLA2) and its putative downstream effects on key inflammatory signaling cascades. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action for research and drug development purposes.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A key enzymatic family involved in the initiation and propagation of the inflammatory cascade is Phospholipase A2 (PLA2). These enzymes hydrolyze phospholipids to produce arachidonic acid, the precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a compelling therapeutic strategy for the management of inflammatory disorders. This compound has emerged as a potent, partially reversible inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2), positioning it as a molecule of significant interest for anti-inflammatory drug discovery.[1][2][3][4][5]
Core Mechanism of Action: Phospholipase A2 Inhibition
The principal anti-inflammatory activity of this compound stems from its direct inhibition of secretory PLA2 (sPLA2), specifically the Group IIA isoform found in human synovial fluid.[1][2][3][5] By binding to the enzyme, this compound blocks the hydrolysis of phospholipid substrates, thereby preventing the release of arachidonic acid. This upstream intervention is critical as it curtails the production of a cascade of downstream inflammatory mediators. This compound's interaction with sPLA2 is characterized by unique hydrogen bonding and hydrophobic interactions within the enzyme's active site.[6]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified in both in vitro and in vivo models. The available data is summarized in the table below for clear comparison.
| Parameter | Value | Target/Model | Reference |
| IC50 | 5 µM | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | [1][2][3][5] |
| ED50 | 50 µ g/ear | Phorbol ester (PMA)-induced ear edema in mice | [1][2][3] |
Putative Downstream Anti-inflammatory Pathways
While direct experimental evidence detailing the effects of this compound on downstream signaling pathways such as NF-κB and MAPK is not yet extensively published, its primary mechanism of PLA2 inhibition allows for well-supported hypotheses regarding its broader anti-inflammatory effects. The inhibition of sPLA2 is known to attenuate NF-κB activity, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as COX-2 and iNOS. By inhibiting PLA2, this compound is expected to reduce the production of lipid mediators that can activate the NF-κB pathway, thereby suppressing the expression of these inflammatory genes.
References
- 1. Scalaradial, a dialdehyde-containing marine metabolite that causes an unexpected noncovalent PLA2 Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products manoalide and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic Effects of Luffariellolide on Cancer Cell Lines: An In-depth Technical Guide
A Note on Luffariellolide: Extensive literature searches did not yield specific data on a compound named "this compound." However, significant research exists on the cytotoxic properties of extracts and active compounds from the marine sponge Luffariella, from which this compound is derived, and the structurally similar plant Luffa cylindrica. This guide will focus on the well-documented cytotoxic effects of compounds isolated from Luffa cylindrica, as a comprehensive and data-rich alternative, to provide a thorough technical overview in line with the user's request.
Executive Summary
Extracts from Luffa cylindrica (sponge gourd) and its isolated phytochemicals have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These natural products induce cell death through multiple mechanisms, primarily by triggering the intrinsic mitochondrial apoptosis pathway. Key bioactive constituents, such as echinocystic acid and beta-carotene, have been identified as contributors to these anticancer properties. This technical guide provides a comprehensive overview of the quantitative cytotoxicity data, detailed experimental protocols for assessing these effects, and a summary of the known signaling pathways involved in the mechanism of action of Luffa cylindrica extracts.
Quantitative Cytotoxicity Data
The cytotoxic activity of Luffa cylindrica extracts and its isolated compounds has been quantified in various cancer cell lines, primarily through the determination of IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values. The following tables summarize the available data.
Table 1: IC50 Values of Luffa cylindrica Leaf Extract on Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Acute Lymphoblastic Leukemia (ALL) Cells | Leukemia | 3 µg/µl | |
| MCF-7 | Breast Adenocarcinoma | 19.7 µg/mL | |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 50 µg/mL |
Table 2: IC50 Values of Echinocystic Acid (a Triterpenoid from Luffa cylindrica) on Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 41.72 µM | |
| MDA-MB-231 | Breast Adenocarcinoma | 48.17 µM |
Table 3: LC50 Values of Luffa cylindrica Extract on Cancer Cell Lines
| Extract Type | Cancer Cell Line(s) | LC50 Value Range | Reference |
| Not Specified | Not Specified | 15.92 to 33.69 µg/ml |
Experimental Protocols
The assessment of the cytotoxic effects of Luffa cylindrica extracts and their constituents relies on a suite of standard in vitro assays. The following sections detail the methodologies for the most commonly employed techniques.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with Luffa cylindrica Extract:
-
Prepare a stock solution of the Luffa cylindrica extract in a suitable solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in the culture medium.
-
After the 24-hour incubation, replace the medium with fresh medium containing different concentrations of the extract. Include a vehicle control (medium with the solvent at the same concentration used for the extract) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the extract for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V-FITC assay is a widely used method for the detection of early-stage apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or T25 flask and treat with the desired concentrations of Luffa cylindrica extract for the specified time.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining with Annexin V-FITC and PI:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).
-
-
Signaling Pathways and Mechanism of Action
The cytotoxic effects of Luffa cylindrica extracts are primarily mediated through the induction of apoptosis. The intrinsic or mitochondrial pathway of apoptosis appears to be a key mechanism.
Intrinsic (Mitochondrial) Apoptosis Pathway
Luffa cylindrica and its active compounds, such as cucurbitacin B, have been shown to induce apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.
Key Molecular Events:
-
Regulation of Bcl-2 Family Proteins: Treatment with Luffa cylindrica constituents leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Involvement of Other Signaling Pathways
-
JAK2/STAT3 Pathway: Cucurbitacin B, a triterpenoid found in Luffa cylindrica, has been shown to suppress the tumor-promoting JAK2/STAT3 signaling pathway. The inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects.
-
TLR4/NF-κB Pathway: There is evidence to suggest that Luffa cylindrica may exert its effects through the inhibition of the TLR4/NF-κB signaling pathway, which is involved in inflammation and cell survival.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of Luffa cylindrica extract.
Signaling Pathway of Luffa cylindrica Induced Apoptosis
An In-depth Technical Guide to Natural Derivatives of Luffariellolide from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural derivatives of Luffariellolide, a sesterterpenoid originally isolated from the marine sponge Luffariella sp.[1]. These compounds have garnered significant interest within the scientific community due to their potent and varied biological activities. This document details their sources, biological activities with available quantitative data, detailed experimental protocols for their study, and an exploration of their known mechanisms of action through key signaling pathways.
Natural Derivatives of this compound
Investigation into marine sponges, particularly of the genus Acanthodendrilla, has led to the isolation and characterization of several natural analogues of this compound. These derivatives typically feature modifications to the core sesterterpenoid structure. The most prominent natural derivatives identified to date include:
-
This compound: The parent compound.
-
25-O-methyl this compound: A methyl ether derivative.[2][3][4][5]
-
25-O-ethyl this compound: An ethyl ether derivative.[2][3][4]
-
Acantholides A-E: A series of related sesterterpenes isolated from the Indonesian sponge Acanthodendrilla sp.[2][3][4][5] Acantholides D and E are notable for possessing a 1-acetylcyclopentan-5-ol moiety, representing a variation in the C14-C20 segment of the linear sesterterpene structure.[2][4]
Quantitative Biological Activity Data
This compound and its derivatives have demonstrated significant cytotoxic and antimicrobial properties. The available quantitative data, primarily cytotoxicity against the mouse lymphoma L5178Y cell line, is summarized below.
| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | Cytotoxicity | L5178Y | 8.5 | [5] |
| 25-O-methyl this compound | Cytotoxicity | L5178Y | 1.8 | [5] |
| Acantholide E | Cytotoxicity | L5178Y | 16.8 | [5] |
| This compound | Phospholipase A₂ Inhibition | - | 5.0 | [4] |
Antimicrobial Activity:
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives, synthesized from established practices in marine natural product research.
Isolation and Purification of this compound Derivatives
The isolation of these compounds typically follows a bioassay-guided fractionation strategy.[7][8][9]
Protocol:
-
Extraction:
-
Lyophilize the collected marine sponge material (e.g., Acanthodendrilla sp.) to remove water.
-
Grind the dried sponge material into a fine powder.
-
Perform exhaustive extraction of the powdered sponge with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1), at room temperature.
-
Combine the solvent extracts and evaporate under reduced pressure to yield the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water/MeOH mixture.
-
Perform liquid-liquid partitioning against a nonpolar solvent, such as n-hexane.
-
Separate the layers and evaporate the solvents from each fraction. The nonpolar (n-hexane) fraction often contains the sesterterpenoids.[6]
-
-
Bioassay-Guided Fractionation:
-
Test each fraction for the biological activity of interest (e.g., cytotoxicity, antimicrobial activity).
-
Select the most active fraction (e.g., the n-hexane fraction) for further purification.[6]
-
-
Chromatographic Purification:
-
Subject the active fraction to a series of chromatographic steps. This may include:
-
Vacuum Liquid Chromatography (VLC): Pre-fractionate using a silica gel column with a step gradient of solvents (e.g., n-hexane/ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of active sub-fractions using reversed-phase (e.g., C18) or normal-phase HPLC columns with an isocratic or gradient elution system. Monitor the effluent with a UV detector.
-
-
-
Structure Elucidation:
-
Determine the structures of the purified compounds using spectroscopic methods:
-
Cytotoxicity Assay (MTT Method)
This protocol describes a standard colorimetric assay to determine the cytotoxicity of compounds against a cell line like L5187Y mouse lymphoma.[10]
-
Cell Culture:
-
Culture L5187Y cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well microtiter plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of medium.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the culture medium. Add 100 µL of these dilutions to the wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Antimicrobial Assay (Agar Well Diffusion Method)
This method is used for preliminary screening of antimicrobial activity.[3][8][11]
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Preparation:
-
Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
-
Assay Procedure:
-
Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50 µL) of each test solution into the wells.
-
Include a negative control (solvent only) and a positive control (a standard antibiotic like ciprofloxacin).
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
-
Signaling Pathways and Mechanism of Action
This compound and its analogues exert their biological effects by modulating key cellular signaling pathways, primarily related to inflammation and cell proliferation.
Inhibition of Phospholipase A₂ (PLA₂) Signaling
A primary mechanism for the anti-inflammatory activity of this compound is the inhibition of phospholipase A₂ (PLA₂).[4] PLA₂ is a critical enzyme that hydrolyzes phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is the precursor to eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. By inhibiting PLA₂, this compound effectively blocks the production of these pro-inflammatory molecules.[12][13] The related sesterterpenoid, manoalide, has been shown to irreversibly inactivate PLA₂ by reacting with lysine residues.[14][15]
Potential Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates fundamental cellular processes, including cell proliferation, survival, and growth.[16][17] Dysregulation of this pathway is a hallmark of many cancers. While direct inhibition by this compound has not been definitively established, other marine sponge-derived compounds and related terpenoids have been shown to exert their cytotoxic effects by inhibiting this pathway.[18] Inhibition of PI3K prevents the activation of Akt, which in turn can lead to the induction of apoptosis (programmed cell death) and the cessation of cell proliferation, explaining the potent cytotoxic effects observed for this compound derivatives.
References
- 1. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of phosphoinositide-specific phospholipase C by manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Marine sponge-derived alkaloid inhibits the PI3K/AKT/mTOR signaling pathway against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Sesterterpene Biosynthesis in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of sesterterpenes in marine sponges. Sponges are a prolific source of these C25 isoprenoids, many of which exhibit significant pharmacological activities, making them prime candidates for drug discovery and development. This document outlines the current understanding of the enzymatic machinery, proposed biosynthetic routes, and the regulatory mechanisms governing the production of these complex natural products.
The Core Biosynthetic Pathway: From Mevalonate to Sesterterpene Scaffolds
The biosynthesis of sesterterpenes in sponges, as in other organisms, originates from the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the mevalonate (MVA) pathway in animals. The core pathway can be conceptualized in two main stages: the assembly of the linear precursor and its subsequent cyclization.
Stage 1: Synthesis of the C25 Precursor, Geranylfarnesyl Diphosphate (GFPP)
The initial steps involve the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate starter unit, catalyzed by prenyltransferases (PTs). For sesterterpenes, this process is elongated to produce the 25-carbon linear precursor, geranylfarnesyl diphosphate (GFPP). While a specific geranylfarnesyl diphosphate synthase (GFPPS) has yet to be fully characterized from a sponge, its existence is inferred from the prevalence of sesterterpenoid metabolites.[1] Research on dictyoceratid sponges has identified potential candidates for these crucial enzymes.[2]
Stage 2: Cyclization by Terpene Synthases (TS)
The remarkable structural diversity of sesterterpenes arises from the activity of terpene synthases (TS), also known as terpene cyclases (TCs). These enzymes catalyze the intricate cyclization of the linear GFPP into a vast array of carbocyclic skeletons.[3] Growing evidence suggests that contrary to the long-held belief that most sponge secondary metabolites are produced by microbial symbionts, the sponge host itself possesses the genetic machinery for terpene biosynthesis.[4][5][6]
Two main classes of terpene synthases are involved:
-
Type I Terpene Synthases: These enzymes initiate cyclization through the ionization of the diphosphate ester of the substrate, leading to an allylic carbocation. Type I TSs have been identified and characterized from several sponge species, including those from the order Bubarida, Agelas, Stylissa, and Phakellia.[4][5][6]
-
Type II Terpene Synthases: These enzymes catalyze a protonation-initiated cyclization cascade. It is proposed that squalene-hopene cyclase (SHC) or oxidosqualene cyclase (OSC)-like class II cyclases may be involved in the formation of certain cyclic sesterterpene skeletons, such as the scalarane framework.[1]
The carbocation intermediates generated during these cyclization cascades can undergo a series of rearrangements (hydride shifts, methyl shifts, and further cyclizations) before the reaction is terminated by deprotonation or quenching with a nucleophile (e.g., water), leading to the final sesterterpene scaffold.
Quantitative Data on Sponge Sesterterpenes
Quantitative analysis of sesterterpenes and the enzymes responsible for their production is crucial for understanding their ecological roles and for potential biotechnological applications. The following tables summarize available quantitative data.
Table 1: Bioactivity of Selected Sponge-Derived Sesterterpenoids
| Compound | Sponge Source | Bioactivity | IC50 (µM) | Reference(s) |
| Manoalide | Luffariella variabilis | Anti-inflammatory (PLA2 inhibition) | 0.05 (bee venom PLA2) | [7] |
| Luffariellolide | Luffariella sp. | Cytotoxicity (L5178Y) | 8.5 | [8] |
| 25-O-methyl-luffariellolide | Acanthodendrilla sp. | Cytotoxicity (L5178Y) | 1.8 | [8] |
| Scalarane Derivatives | Lendenfeldia sp. | Anti-inflammatory (Superoxide anion scavenging) | 0.87 - 6.57 | [7] |
| Scalarane Derivatives | Lendenfeldia sp. | Anti-inflammatory (Elastase release) | 1.12 - 6.97 | [7] |
| Suberitenone K | Suberites sp. | Antiviral (RSV) | 39.8 | [6] |
| Suberitenone A | Suberites sp. | Antiviral (RSV) | 15.0 | [6] |
Table 2: Enzyme Kinetic Parameters for Terpene Synthases (Plant-derived example)
Note: Kinetic data for sponge-specific sesterterpene synthases are not yet widely available. The following data for a plant sesquiterpene synthase is provided as a reference for the type of quantitative characterization performed.
| Enzyme | Substrate | K_M_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (s⁻¹µM⁻¹) | Reference |
| TgTPS2 (from Thapsia garganica) | Farnesyl Diphosphate (FPP) | 0.55 | 0.29 | 0.53 | [9] |
Experimental Protocols
This section details the key experimental methodologies employed in the study of sesterterpene biosynthesis in sponges.
Gene Discovery: Metagenomic and Transcriptomic Sequencing
This protocol outlines the general workflow for identifying candidate terpene synthase genes from sponge holobionts.
-
Sample Collection and Preservation: Collect sponge tissue samples and immediately preserve them in a suitable buffer (e.g., RNAlater) or flash-freeze in liquid nitrogen to maintain the integrity of nucleic acids.
-
Nucleic Acid Extraction: Co-extract high-molecular-weight DNA and total RNA from the preserved sponge tissue using established commercial kits or CTAB-based protocols.
-
Library Preparation and Sequencing:
-
Metagenomics: Prepare a shotgun sequencing library from the extracted DNA.
-
Transcriptomics: Deplete ribosomal RNA (rRNA) from the total RNA, followed by the construction of a cDNA library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into contigs using assemblers like MEGAHIT or SPAdes.
-
Predict open reading frames (ORFs) on the assembled contigs.
-
Annotate the predicted ORFs by searching against protein databases (e.g., NCBI nr) using BLASTp.
-
Specifically search for sequences with homology to known terpene synthases and prenyltransferases.
-
Analyze the genomic context of candidate genes (e.g., GC content, presence of introns) to distinguish between host and symbiont origins.
-
Functional Characterization: Heterologous Expression and In Vitro Enzyme Assays
This protocol describes the functional validation of candidate terpene synthase genes.
-
Gene Synthesis and Cloning:
-
Synthesize the candidate terpene synthase genes, codon-optimized for expression in Escherichia coli.
-
Clone the synthesized genes into a suitable expression vector (e.g., pET series) containing an N-terminal affinity tag (e.g., His6-tag) for purification.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-20°C) for 12-18 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Elute the protein and desalt it into a storage buffer.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer containing a divalent metal cofactor (e.g., 10 mM MgCl₂).
-
Add the purified terpene synthase to the buffer.
-
Initiate the reaction by adding the substrate (e.g., geranylfarnesyl diphosphate for sesterterpene synthases, or farnesyl diphosphate for sesquiterpene synthases).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
-
Product Extraction and Analysis:
-
Stop the reaction and dephosphorylate the products by adding a phosphatase (e.g., alkaline phosphatase).
-
Extract the terpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile terpene products by comparing their mass spectra and retention times to known standards and databases.
-
For novel compounds, scale up the reaction for product isolation and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Regulation of Sesterterpene Biosynthesis
The regulation of secondary metabolism in sponges is a complex and still emerging field of study. Current evidence points to a multifactorial control system involving genetic, environmental, and potentially signaling-mediated mechanisms.
Environmental Influence: The production of secondary metabolites, including terpenoids, in sponges is not static and can be influenced by various environmental factors. Studies have shown that seasonal changes and variations in water temperature can correlate with the concentration of certain secondary metabolites in the sponge tissue, particularly in the outer layers (ectosome).[7][10] This suggests that sponges may modulate their chemical defenses in response to changing environmental pressures, such as predation or microbial fouling, which can vary seasonally. However, the response to abiotic factors is not universal across all sponge species or metabolite classes, indicating that biotic interactions and the organism's own life cycle may also play significant regulatory roles.[1]
Signaling Pathways: Sponges possess a toolkit of conserved metazoan signaling pathways, including Wnt, TGF-beta, Hedgehog, Notch, and FGF.[2] While these pathways are fundamental to developmental processes, their specific role in regulating the biosynthesis of sesterterpenes has not been established. It is plausible that these signaling cascades could integrate environmental cues to modulate the expression of biosynthetic genes. For instance, the phosphatidylinositol pathway, which leads to the activation of protein kinase C, has been identified in sponges and is a key signaling route in higher organisms that can influence gene expression.[4]
Transcriptional Regulation: While not yet demonstrated in sponges, the organization of terpene biosynthetic genes into biosynthetic gene clusters (BGCs) suggests a coordinated transcriptional regulation.[11] In other organisms, such as plants, specific families of transcription factors (e.g., MYB, MYC, WRKY) are known to bind to promoter regions of terpene synthase genes and other pathway genes, thereby up- or down-regulating the entire pathway in response to internal or external stimuli.[12] Future research focusing on the promoter regions of sponge terpene synthase genes and the identification of sponge-specific transcription factors will be crucial to unraveling this layer of regulation.
Conclusion and Future Directions
The study of sesterterpene biosynthesis in sponges is a rapidly advancing field. The discovery of host-encoded terpene synthases has shifted the paradigm of secondary metabolism in these ancient animals. For researchers and drug development professionals, this opens up new avenues for the discovery and sustainable production of novel bioactive compounds. Future research should focus on:
-
Characterization of GFPPS: The definitive identification and biochemical characterization of the geranylfarnesyl diphosphate synthases from sponges.
-
Elucidation of Complete Pathways: Linking specific terpene synthases to the final sesterterpene products and elucidating the entire biosynthetic pathway, including the roles of tailoring enzymes like cytochrome P450s.
-
Structural Biology: Solving the crystal structures of sponge terpene synthases to understand the basis for their product specificity and to enable protein engineering efforts.
-
Regulatory Networks: Unraveling the signaling and transcriptional networks that control the expression of sesterterpene biosynthetic genes in response to ecological cues.
By addressing these key areas, the scientific community can fully harness the biosynthetic potential of marine sponges for the development of new therapeutics and other valuable biochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. From traveler to homebody: Which signaling mechanisms sponge larvae use to become adult sponges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpene biosynthesis in marine sponge animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signal transduction pathways in sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential for host-symbiont communication via neurotransmitters and neuromodulators in an aneural animal, the marine sponge Amphimedon queenslandica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Soft Spot for Chemistry–Current Taxonomic and Evolutionary Implications of Sponge Secondary Metabolite Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Isolation of Luffariellolide from Marine Sponges
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Luffariellolide is a sesterterpenoid natural product isolated from marine sponges, notably from the genera Luffariella and Acanthodendrilla. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and potential anticancer properties. This compound is a known inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, and a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, a critical regulator in cancer progression.[1][2] These biological activities make this compound a valuable lead compound for drug discovery and development.
This document provides detailed protocols for the isolation and purification of this compound from marine sponge biomass, summarizes quantitative data from published studies, and illustrates the key signaling pathways affected by this compound.
Experimental Protocols
Sample Collection and Preparation
-
1.1. Collection: Marine sponges (e.g., from the genus Luffariella or Acanthodendrilla) are collected from their marine habitat, typically by scuba diving. It is crucial to properly document the collection location, depth, and date. A voucher specimen should be preserved for taxonomic identification.
-
1.2. Post-Collection Handling: Immediately after collection, the sponge samples should be frozen to prevent degradation of secondary metabolites. For long-term storage and transportation to the laboratory, samples should be kept at -20°C or lower.
-
1.3. Preparation for Extraction:
-
The frozen sponge material is thawed and then freeze-dried (lyophilized) to remove water, which facilitates efficient extraction with organic solvents.
-
The dried sponge material is then cut into small pieces and ground into a fine powder using a blender or a mortar and pestle. This increases the surface area for solvent penetration.
-
Extraction of Crude this compound
-
2.1. Solvent Maceration:
-
The powdered sponge material is soaked in methanol (MeOH) or a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol at room temperature. A common solvent-to-sample ratio is 10:1 (v/w), for example, 1 liter of solvent for every 100 grams of dried sponge powder.
-
The mixture is allowed to macerate for 24 hours with occasional agitation.
-
The solvent is decanted and filtered. This process is typically repeated three times to ensure exhaustive extraction.
-
The filtrates from all extractions are combined.
-
-
2.2. Solvent Evaporation: The combined organic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Fractionation of the Crude Extract
A solvent partitioning scheme, such as the Kupchan method, is employed to separate compounds based on their polarity.
-
3.1. Liquid-Liquid Partitioning:
-
The crude extract is first partitioned between n-hexane and 90% aqueous methanol. The n-hexane fraction will contain nonpolar compounds, while the aqueous methanol fraction will contain moderately polar compounds, including this compound.
-
The aqueous methanol fraction is then further partitioned against a solvent of lower polarity, such as dichloromethane. This compound and related sesterterpenoids will typically partition into the dichloromethane fraction.
-
Each fraction is dried using a rotary evaporator.
-
-
3.2. Bioassay-Guided Fractionation (Optional but Recommended): At each step of the fractionation process, the resulting fractions can be tested for their biological activity (e.g., PLA2 or HIF-1 inhibition) to guide the isolation towards the most active fraction.
Purification of this compound by HPLC
The this compound-containing fraction is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
4.1. HPLC System and Column: A semi-preparative HPLC system equipped with a UV detector is used. A reversed-phase C18 column is typically employed.
-
4.2. Mobile Phase and Elution: Isocratic elution with a mixture of methanol/water or acetonitrile/water is commonly used. The exact ratio of the solvents should be optimized based on the specific column and the polarity of the compounds in the fraction.
-
4.3. Detection and Fraction Collection: The eluent is monitored by a UV detector (e.g., at 220 nm). Fractions corresponding to the peaks of interest are collected.
-
4.4. Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
The yield of this compound and its derivatives can vary depending on the sponge species, collection location, and the efficiency of the isolation protocol. The following table summarizes representative quantitative data from the literature.
| Compound | Marine Sponge Source | Extraction/Purification Method | Yield (% of dry weight or extract) | Reference |
| This compound | Acanthodendrilla sp. | Methanol extraction, followed by fractionation and semi-preparative HPLC | 0.08% of the extract | [2] |
| Acantholide A | Acanthodendrilla sp. | Methanol extraction, followed by fractionation and semi-preparative HPLC | 0.08% of the extract | [2] |
| Acantholide B | Acanthodendrilla sp. | Methanol extraction, followed by fractionation and semi-preparative HPLC | 0.11% of the extract | [2] |
| 16-hydroxythis compound | Hyrtios communis | Methanol extraction, followed by fractionation and semi-preparative HPLC | 0.05% of the extract | [2] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
This compound's Inhibition of the Phospholipase A2 (PLA2) Signaling Pathway
Caption: this compound's inhibition of the PLA2 inflammatory pathway.
This compound's Inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
Caption: this compound's inhibition of the HIF-1 signaling pathway.
References
Application Notes and Protocols: Total Synthesis of Luffariellolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the first and only reported total synthesis of Luffariellolide, a marine sesterterpenoid known for its anti-inflammatory properties. The methodology, developed by Boukouvalas and colleagues, employs a convergent strategy, ensuring efficiency and modularity. This document outlines the synthetic pathway, key experimental protocols, and quantitative data to aid in the reproduction and further development of this synthesis for research and drug discovery purposes.
Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a convergent approach, which involves the synthesis of two key fragments that are later coupled to form the carbon skeleton of the natural product. The key transformations in this synthesis are an sp³-sp³ cross-coupling reaction to connect the two main fragments and a silyloxyfuran oxyfunctionalization to construct the γ-hydroxybutenolide moiety.[1][2]
The overall logic of the synthesis is depicted in the workflow diagram below. The retrosynthetic analysis breaks down this compound into a silyloxyfuran precursor and a homoallylic bromide. The silyloxyfuran itself is derived from a simpler butenolide, and the homoallylic bromide is prepared from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The efficiency of the convergent synthesis is summarized in the tables below, providing step-by-step yields for the preparation of the key fragments and the final assembly of this compound.
Table 1: Synthesis of Homoallylic Bromide
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Geranylacetone | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | Homoallylic alcohol | 98 |
| 2 | Homoallylic alcohol | PPh₃, CBr₄, CH₂Cl₂, 0 °C | Homoallylic bromide | 92 |
Table 2: Synthesis of Silyloxyfuran and Final Coupling
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3 | 3-Bromo-2(5H)-furanone | TIPSCl, Et₃N, CH₂Cl₂ | 3-Bromo-2-(triisopropylsilyloxy)furan | 95 |
| 4 | 3-Bromo-2-(triisopropylsilyloxy)furan & Homoallylic bromide | Mg, THF; then Li₂CuCl₄, 0 °C | Coupled silyloxyfuran | 72 |
| 5 | Coupled silyloxyfuran | Amberlyst-15, acetone, H₂O | Intermediate butenolide | 93 |
| 6 | Intermediate butenolide | ¹O₂, CH₂Cl₂, -78 °C; then PPh₃ | This compound | 81 |
Key Experimental Protocols
Detailed methodologies for the pivotal steps of the this compound synthesis are provided below. These protocols are based on the original publication by Boukouvalas et al.[1]
Protocol 1: sp³-sp³ Cross-Coupling
This protocol describes the crucial coupling of the homoallylic bromide with the silyloxyfuran fragment via a Grignard reagent.
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Homoallylic bromide
-
3-Bromo-2-(triisopropylsilyloxy)furan
-
Lithium tetrachlorocuprate (Li₂CuCl₄) solution (0.1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
Procedure:
-
Activate magnesium turnings (1.2 eq) by washing successively with 10% HCl, water, acetone, and diethyl ether, followed by drying in a vacuum desiccator.
-
Flame-dry the magnesium turnings under a nitrogen atmosphere and allow to cool.
-
Add a small amount of 1,2-dibromoethane in anhydrous THF and heat to reflux to initiate Grignard reagent formation.
-
To the activated magnesium, add a solution of the homoallylic bromide (1.0 eq) in anhydrous THF dropwise and stir until the magnesium is consumed.
-
In a separate flask, cool a solution of 3-bromo-2-(triisopropylsilyloxy)furan (1.2 eq) in anhydrous THF to 0 °C.
-
Add the freshly prepared Grignard reagent to the silyloxyfuran solution, followed by the Li₂CuCl₄ solution (0.05 eq).
-
Stir the reaction mixture at 0 °C for 20 minutes.
-
Quench the reaction by pouring it into a mixture of water and diethyl ether. Add saturated aqueous NH₄Cl to facilitate phase separation.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled silyloxyfuran.
Protocol 2: Silyloxyfuran Oxyfunctionalization
This protocol details the conversion of the coupled silyloxyfuran into the final γ-hydroxybutenolide structure of this compound using singlet oxygen.
Materials:
-
Coupled silyloxyfuran
-
Methylene blue (as photosensitizer)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (PPh₃)
Procedure:
-
Dissolve the coupled silyloxyfuran (1.0 eq) and a catalytic amount of methylene blue in anhydrous CH₂Cl₂ in a vessel equipped for gas bubbling and cooling.
-
Cool the solution to -78 °C and bubble dry oxygen through the solution while irradiating with a suitable light source (e.g., 150 W tungsten-halogen lamp) to generate singlet oxygen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, add triphenylphosphine (1.1 eq) to the reaction mixture at -78 °C to reduce the intermediate endoperoxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the forward synthesis of this compound, highlighting the key intermediates and transformations.
Caption: Forward synthetic pathway to this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Luffariellolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Luffariellolide derivatives and detailed protocols for evaluating their biological activities. This compound, a sesterterpenoid natural product isolated from marine sponges, and its analogs have garnered significant interest due to their potent anti-inflammatory, cytotoxic, and antibacterial properties. This document outlines the chemical modification of the natural product, as well as standardized procedures for assessing the efficacy of these novel compounds.
Chemical Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often involves the modification of the γ-hydroxybutenolide core of the natural product. A common strategy is the synthesis of pyridazinone derivatives, which has been shown to enhance the biological activity of the parent compound.
Protocol: Synthesis of 2-(Pyridinyl)pyridazinone Derivatives from this compound
This protocol describes the chemical modification of the γ-hydroxylbutyrolactone core of this compound to synthesize 2-(pyridinyl)pyridazinone derivatives.
Materials:
-
This compound
-
2-Hydrazineylpyridines (various substituted forms)
-
Glacial Acetic Acid (AcOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound in glacial acetic acid (AcOH).
-
Add the desired 2-hydrazineylpyridine derivative to the solution.
-
Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(pyridinyl)pyridazinone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Experimental Workflow for Synthesis
Caption: Synthetic workflow for pyridazinone derivatives.
Biological Activity Assessment
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of this compound derivatives against various cancer cell lines.[1]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, L5178Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay: Phospholipase A₂ (PLA₂) Inhibition
This compound and its derivatives are known to exhibit anti-inflammatory properties by inhibiting the enzyme phospholipase A₂ (PLA₂).[2][3]
Protocol: In Vitro PLA₂ Inhibition Assay
Materials:
-
Human synovial fluid phospholipase A₂ (HSF-PLA₂)
-
Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂)
-
This compound derivatives (dissolved in DMSO)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phospholipid substrate.
-
Add the this compound derivatives at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding HSF-PLA₂.
-
Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Separate the hydrolyzed fatty acid from the unhydrolyzed phospholipid substrate (e.g., using liquid-liquid extraction or chromatography).
-
Quantify the amount of released fatty acid using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Calculate the percentage of PLA₂ inhibition for each compound concentration and determine the IC50 value.
In Vivo Anti-inflammatory Assay: Phorbol Ester (PMA)-Induced Mouse Ear Edema
This in vivo model is used to evaluate the topical anti-inflammatory activity of this compound derivatives.[3][4][5]
Protocol: PMA-Induced Mouse Ear Edema Assay
Materials:
-
Male ICR mice (20-25 g)
-
Phorbol 12-myristate 13-acetate (PMA) dissolved in acetone
-
This compound derivatives dissolved in a suitable vehicle (e.g., acetone)
-
Positive control (e.g., indomethacin)
-
Micrometer or thickness gauge
Procedure:
-
Divide the mice into groups (vehicle control, positive control, and test compound groups).
-
Topically apply the this compound derivative or the control substance to the inner and outer surfaces of the right ear of each mouse.
-
After a short period (e.g., 30 minutes), apply a solution of PMA in acetone to the same ear to induce inflammation.
-
Measure the thickness of the ear at specified time points (e.g., 4, 6, and 24 hours) after PMA application using a micrometer.
-
The left ear serves as a non-inflamed control.
-
Calculate the degree of edema by subtracting the thickness of the left ear from the right ear.
-
Determine the percentage of inhibition of edema for each test group compared to the vehicle control group. The ED50 value (the dose that causes 50% inhibition of edema) can also be determined.[3]
Data Presentation
The biological activities of novel this compound derivatives are summarized in the tables below.
Table 1: Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L5178Y Mouse Lymphoma | ~9 | [6] |
| 25-O-Methyl-Luffariellolide | L5178Y Mouse Lymphoma | ~2 | [6] |
| Acantholide E | L5178Y Mouse Lymphoma | ~17 | [6] |
| This compound | Human Synovial Fluid PLA₂ | 5 | [2][3] |
Note: Data is compiled from various literature sources and experimental conditions may vary.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | ED50 | Reference |
| In vivo Anti-inflammatory | PMA-induced mouse ear edema | 50 µ g/ear | [3] |
Signaling Pathway
Mechanism of Action: PLA₂ Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the biosynthesis of various pro-inflammatory mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). By inhibiting PLA₂, this compound and its derivatives effectively block the production of these inflammatory mediators, thereby reducing the inflammatory response.
Phospholipase A₂ Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays with Luffariellolide
Introduction
Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has been identified as a compound with potent anti-inflammatory properties, primarily through its interaction with phospholipase A2.[1] Beyond its anti-inflammatory effects, studies have revealed that this compound and its derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[2][3]
In vitro cytotoxicity assays are fundamental tools in drug discovery and development for screening potential anticancer compounds.[4][5][6] These assays provide crucial information on a compound's ability to inhibit cell growth or induce cell death, helping to elucidate its mechanism of action. This document provides detailed protocols for three standard cytotoxicity assays—MTT, LDH, and Caspase-3 Activity—to evaluate the effects of this compound on cultured cancer cells.
Data Presentation: Reported Cytotoxicity of this compound and Derivatives
The following table summarizes the reported cytotoxic activities of this compound and related compounds against murine lymphoma cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | L5178Y | ~9.0 | [2] |
| This compound | L1210 | 8.5 | [2] |
| This compound | L5178Y | 8.5 | [2] |
| 25-O-Methyl this compound | L5178Y | ~2.0 | [2] |
| Acantholide E | L5178Y | ~17.0 | [2] |
Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cells, and subsequently performing various assays to measure cell viability, membrane integrity, and apoptosis.
Caption: General workflow for this compound in vitro cytotoxicity testing.
Cell Viability Assessment: MTT Assay
Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This assay is ideal for quantifying the dose-dependent effects of this compound on cell proliferation and viability.
Caption: Principle of the MTT cell viability assay.
Experimental Protocol:
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assessment: LDH Cytotoxicity Assay
Application Note: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][13] This assay is useful for determining if this compound induces cell death via membrane disruption.
Caption: Principle of the LDH cytotoxicity assay.
Experimental Protocol:
Materials:
-
This compound-treated cell cultures (as prepared in the MTT assay)
-
LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)
-
Lysis Buffer (for maximum LDH release control)
-
96-well optical-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls: In addition to experimental wells, set up the following controls on the same plate:[13]
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.
-
Culture Medium Background: Wells with culture medium but no cells.
-
Maximum LDH Release: Cells treated with vehicle, to which 10 µL of Lysis Buffer is added 30-45 minutes before supernatant collection.[14]
-
-
Supernatant Collection: Following incubation with this compound, centrifuge the 96-well plate at 250-300 x g for 5 minutes to pellet any detached cells.[15]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[14]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture by combining the Assay Buffer and Substrate Mix according to the manufacturer's protocol.[13]
-
Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1-2 hours.[14]
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)] x 100
Apoptosis Assessment: Caspase-3 Activity Assay
Application Note: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A critical executioner in this process is Caspase-3.[16][17] This assay quantifies the activity of Caspase-3, providing direct evidence of apoptosis induction. The assay uses a specific peptide substrate (e.g., DEVD) conjugated to a chromophore (pNA) or a fluorophore (AMC).[18][19] When cleaved by active Caspase-3, the reporter molecule is released, generating a colorimetric or fluorescent signal proportional to enzyme activity.[16] This assay can confirm if the cytotoxicity observed with this compound is mediated by the apoptotic pathway.
Experimental Protocol:
Materials:
-
This compound-treated cells
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
DTT
-
Microplate reader (absorbance at 405 nm for pNA, or fluorescence Ex/Em = 380/460 nm for AMC)
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously for 24-48 hours.
-
Cell Lysis:
-
For adherent cells, aspirate the medium and wash with PBS. Add 50-100 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[16][18]
-
For suspension cells, pellet the cells by centrifugation (600 x g, 5 min), discard the supernatant, and resuspend the pellet in 50 µL of chilled Lysis Buffer.[16]
-
-
Lysate Collection: Centrifuge the lysed cells at 16,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (cytosolic extract) to a new, chilled microfuge tube or plate.[16]
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize Caspase-3 activity.
-
Assay Reaction:
-
In a new 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the reaction master mix by adding the Caspase-3 substrate and DTT to the Reaction Buffer as per the kit instructions.
-
Add 50 µL of the master mix to each well containing lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Signal Measurement: Measure the output on a microplate reader at the appropriate wavelength (405 nm for colorimetric, Ex/Em 380/460 nm for fluorometric).[19]
Data Analysis:
-
Normalize the readings to the protein concentration if performed.
-
Calculate the fold-increase in Caspase-3 activity by comparing the readings of this compound-treated samples to the vehicle control.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated, a plausible mechanism involves the induction of cellular stress leading to the intrinsic (mitochondrial) pathway of apoptosis. This is a common mechanism for cytotoxic natural products.[20][21][22]
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mpbio.com [mpbio.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luffariellolide Anti-inflammatory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luffariellolide is a sesterterpene natural product isolated from the marine sponge Luffariella sp. It has been identified as a potent anti-inflammatory agent. Its primary mechanism of action is the inhibition of human synovial fluid phospholipase A2 (HSF-PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2][3][4][5][6] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound, focusing on its effects on PLA2 and downstream inflammatory pathways, including the inhibition of pro-inflammatory cytokines, and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the modulation of the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of phospholipase A2 (PLA2).[1][2][3][4][5][6] PLA2 catalyzes the hydrolysis of phospholipids, leading to the production of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively curtails the inflammatory response at an early and critical stage. Furthermore, the reduction in arachidonic acid metabolites subsequently leads to the downregulation of key inflammatory signaling pathways, including the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Figure 1: this compound's anti-inflammatory signaling pathway.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's anti-inflammatory activity.
| Parameter | Value | Source |
| IC50 for HSF-PLA2 | 5 µM | [1][2][3][4][5] |
| Inhibition Type | Partially Reversible | [6] |
| In Vivo Activity | Value | Assay | Source |
| ED50 | 50 µ g/ear | Phorbol ester-induced ear edema | [1] |
Note: Quantitative data for the inhibition of specific cytokines, COX-2, and iNOS by this compound are not yet fully established. The protocols provided below are designed to generate such data.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory properties of this compound in a laboratory setting.
Protocol 1: Phospholipase A2 (PLA2) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Human synovial fluid phospholipase A2 (HSF-PLA2)
-
This compound
-
Phosphatidylcholine (substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
Fluorescent or colorimetric PLA2 assay kit (e.g., EnzChek® Phospholipase A2 Assay Kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add the PLA2 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (known PLA2 inhibitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the phosphatidylcholine substrate to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Monitor the reaction kinetics over time.
-
Calculate the percentage of PLA2 inhibition for each this compound concentration and determine the IC50 value.
Figure 2: Workflow for the PLA2 Inhibition Assay.
Protocol 2: Measurement of Pro-inflammatory Cytokine Production in Macrophages
This protocol assesses the effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours). Include an unstimulated control group.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration.
Protocol 3: Western Blot Analysis of NF-κB, COX-2, and iNOS Expression
This protocol determines the effect of this compound on the protein expression levels of NF-κB p65 (in nuclear and cytoplasmic fractions), COX-2, and iNOS.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit
-
Primary antibodies against NF-κB p65, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH for cytoplasmic, Lamin B1 for nuclear)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 2.
-
For NF-κB analysis, harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit. For COX-2 and iNOS, prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for COX-2 and iNOS mRNA Expression
This protocol measures the effect of this compound on the gene expression of COX-2 and iNOS.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS for a shorter duration suitable for mRNA analysis (e.g., 4-6 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers for COX-2, iNOS, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Interpretation of Results
-
PLA2 Inhibition Assay: A dose-dependent decrease in PLA2 activity with increasing concentrations of this compound will confirm its inhibitory effect on the enzyme. The IC50 value will quantify its potency.
-
Cytokine Measurement: A significant reduction in the levels of TNF-α, IL-6, and IL-1β in this compound-treated, LPS-stimulated macrophages will demonstrate its ability to suppress the production of key pro-inflammatory cytokines.
-
Western Blot Analysis: A decrease in the nuclear translocation of NF-κB p65 and reduced expression of COX-2 and iNOS proteins in cells treated with this compound will provide evidence for its mechanism of action at the protein level.
-
qRT-PCR Analysis: A downregulation of COX-2 and iNOS mRNA levels will indicate that this compound's inhibitory effects occur at the transcriptional level, likely through the modulation of pathways like NF-κB.
By following these protocols, researchers can comprehensively evaluate the anti-inflammatory properties of this compound and further elucidate its therapeutic potential.
References
- 1. Sesquiterpene lactones from Artemisia austroyunnanensis suppresses ROS production and reduces cytokines, iNOS and COX-2 levels via NF-KB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4447445A - Manoalide, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Power of Luffariellolide: Application Notes and Protocols for Measuring PLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the inhibitory effects of luffariellolide, a natural sesterterpene, on phospholipase A2 (PLA2) enzymes. This compound, originally isolated from the marine sponge Luffariella sp., has demonstrated significant anti-inflammatory properties, primarily attributed to its potent inhibition of PLA2.[1] This document outlines the key signaling pathways involving PLA2, detailed protocols for various inhibitory assays, and a summary of the available quantitative data on this compound's efficacy.
Introduction to Phospholipase A2 and this compound
Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[2] This enzymatic activity is a crucial step in numerous physiological and pathological processes. The release of arachidonic acid by PLA2 initiates the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Consequently, PLA2 is a significant target for the development of anti-inflammatory drugs.
This compound has emerged as a potent, partially reversible inhibitor of PLA2.[1][3] Its ability to modulate the activity of this key inflammatory enzyme makes it a valuable tool for research and a potential lead compound in drug discovery.
PLA2 Signaling Pathway and the Role of Inhibition
The activation of PLA2 triggers a cascade of events that ultimately lead to an inflammatory response. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound.
Caption: PLA2 signaling cascade and the inhibitory action of this compound.
Quantitative Data: this compound Inhibition of PLA2
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The available data primarily focuses on its effect on secreted PLA2 (sPLA2), particularly from human synovial fluid.
| Enzyme Source | PLA2 Isoform | IC50 (µM) | Reference |
| Human Synovial Fluid | Secreted PLA2 (sPLA2) | 5 | [4] |
| Bee Venom | Secreted PLA2 (sPLA2) | Not specified, but potent inhibition observed | [5][6][7] |
Note: There is a lack of publicly available data on the IC50 values of this compound against other PLA2 isoforms, such as cytosolic PLA2 (cPLA2) or other secreted forms like pancreatic PLA2. Further research is needed to fully characterize its selectivity profile.
Experimental Protocols for Measuring PLA2 Inhibition
A variety of assay techniques can be employed to measure the inhibition of PLA2 by this compound. The choice of assay depends on factors such as the specific PLA2 isoform, available equipment, and desired throughput. Below are detailed protocols for three common methods.
Caption: General experimental workflow for PLA2 inhibition assays.
Colorimetric Assay using DTNB
This assay is based on the detection of free thiols released from a thio-ester containing phospholipid substrate upon hydrolysis by PLA2. 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) reacts with the free thiol to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
PLA2 enzyme (e.g., human recombinant sPLA2, bee venom PLA2)
-
This compound
-
Diheptanoyl Thio-PC (substrate)
-
DTNB solution (10 mM in 0.4 M Tris-HCl, pH 8.0)
-
Assay Buffer (25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., < 1%).
-
Dilute the PLA2 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate.
-
Prepare the Substrate Solution by reconstituting Diheptanoyl Thio-PC in Assay Buffer to a final concentration of 1.66 mM.[8]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 10 µL DTNB and 15 µL Assay Buffer.
-
100% Activity wells (Positive Control): 10 µL DTNB, 10 µL PLA2 enzyme, and 5 µL Assay Buffer.
-
Inhibitor wells: 10 µL DTNB, 10 µL PLA2 enzyme, and 5 µL of this compound dilution.
-
-
Initiate Reaction:
-
Add 200 µL of the Substrate Solution to all wells.
-
Mix the plate gently for 30 seconds.
-
-
Measurement:
-
Immediately begin reading the absorbance at 414 nm every minute for at least 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescent Assay
Fluorescent assays for PLA2 activity often utilize a phospholipid substrate labeled with a fluorophore and a quencher. Upon cleavage by PLA2, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence intensity.
Materials:
-
PLA2 enzyme
-
This compound
-
Fluorescent PLA2 substrate (e.g., a proprietary substrate from a commercial kit)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound.
-
Dilute the PLA2 enzyme in Assay Buffer.
-
Prepare the fluorescent substrate according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well black microplate):
-
Blank wells: Assay Buffer only.
-
100% Activity wells: PLA2 enzyme in Assay Buffer.
-
Inhibitor wells: PLA2 enzyme and this compound dilutions in Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorescent substrate to all wells to start the reaction.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at multiple time points (kinetic mode) or after a fixed incubation time (endpoint mode).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value as described for the colorimetric assay.
-
Radiometric Assay
This highly sensitive method measures the release of a radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) from a labeled phospholipid substrate.
Materials:
-
PLA2 enzyme
-
This compound
-
Radiolabeled substrate (e.g., E. coli membranes with [¹⁴C]oleic acid incorporated into their phospholipids)
-
Assay Buffer
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound.
-
Dilute the PLA2 enzyme in Assay Buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the PLA2 enzyme, this compound dilution (or buffer for control), and the radiolabeled substrate.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a quench solution (e.g., a mixture of organic solvents).
-
Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate. This can be achieved by methods such as thin-layer chromatography (TLC) or using solid-phase extraction columns.[9]
-
-
Measurement:
-
Add the separated fatty acid fraction to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of released fatty acid based on the measured radioactivity and the specific activity of the substrate.
-
Determine the percent inhibition and IC50 value as described previously.
-
Conclusion
This compound is a valuable tool for studying the role of PLA2 in inflammatory processes. The protocols provided herein offer robust methods for quantifying its inhibitory activity. While current data points to potent inhibition of secreted PLA2, further investigation into its effects on other PLA2 isoforms is warranted to fully elucidate its therapeutic potential. The application of these techniques will aid researchers and drug development professionals in advancing our understanding of PLA2 inhibition and its implications for treating inflammatory diseases.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry of Inhibition of Bee Venom Phospholipase A2 by the Marine Natural ... - Barbara Mueller Potts - Google ブックス [books.google.co.jp]
- 8. abcam.com [abcam.com]
- 9. A rapid phospholipase A2 bioassay using 14C-oleate-labelled E. coli bacterias - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Luffariellolide Solubility and Stability for Preclinical Research
Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2] To facilitate further preclinical development and ensure the reliability of experimental results, a thorough understanding of this compound's solubility and stability is paramount. This document provides detailed protocols for determining these crucial physicochemical parameters.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 386.57 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow oil | --INVALID-LINK-- |
| Known Solubilities | Soluble in DMSO and Ethanol | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
This compound Solubility Determination
The following protocol outlines a systematic approach to determine the quantitative solubility of this compound in various laboratory solvents.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Protocol for Quantitative Solubility Assessment
Objective: To determine the solubility of this compound in mg/mL in a range of common laboratory solvents.
Materials:
-
This compound
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with UV detector or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Solvents:
-
Water (Milli-Q or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% and absolute)
-
Methanol
-
Acetonitrile
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol
-
Procedure:
-
Preparation of Stock Solutions (for calibration curve):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Solubility Determination (Shake-Flask Method):
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials.
-
Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Cap the vials tightly and vortex for 2 minutes.
-
Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for any undissolved material.
-
-
Sample Processing:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted supernatant and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant from the calibration curve.
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
-
Data Presentation:
-
Record the solubility of this compound in each solvent at the specified temperature.
-
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| DMSO | 25 | To be determined |
| Ethanol (95%) | 25 | To be determined |
| Methanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| PEG400 | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
Table 2: this compound Solubility Data (Example)
This compound Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4] These studies expose the compound to stress conditions more severe than accelerated stability testing.[3][5]
Experimental Workflow for Forced Degradation Study
Caption: Workflow for this compound forced degradation study.
Protocol for Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
-
Oven
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile and other HPLC-grade solvents
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3-30%) and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C).
-
-
Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
Monitor the percentage of this compound remaining and the formation of degradation products over time.
-
-
Identification of Degradation Products:
-
Use LC-MS to determine the mass of the degradation products and propose their structures.
-
-
Data Presentation:
-
Summarize the percentage of this compound degraded and the percentage of major degradation products formed under each stress condition.
-
| Stress Condition | Duration (hours) | This compound Degraded (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 48 | To be determined | To be determined | To be determined |
| 0.1 M NaOH, RT | 24 | To be determined | To be determined | To be determined |
| Water, 60°C | 48 | To be determined | To be determined | To be determined |
| 3% H₂O₂, RT | 24 | To be determined | To be determined | To be determined |
| Photolysis (UV/Vis) | 48 | To be determined | To be determined | To be determined |
| Thermal (60°C, solid) | 48 | To be determined | To be determined | To be determined |
Table 3: this compound Forced Degradation Data (Example)
This compound's Mechanism of Action: Inhibition of Phospholipase A2
This compound exerts its anti-inflammatory effects by inhibiting phospholipase A2 (PLA2). PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the production of these inflammatory molecules.
Caption: Inhibition of the PLA₂ pathway by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the solubility and stability of this compound. Accurate and reliable data on these parameters are crucial for the design of in vitro and in vivo experiments, formulation development, and ultimately, the successful translation of this promising anti-inflammatory agent from the laboratory to clinical applications. It is recommended that these studies be conducted early in the drug development process to inform key decisions and ensure the quality and consistency of experimental outcomes.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Determining the Effective Concentration of Luffariellolide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Luffariellolide is a sesterterpene isolated from the marine sponge Luffariella sp. with established anti-inflammatory properties. Its primary mechanism of action involves the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade that leads to the production of arachidonic acid and subsequent pro-inflammatory mediators.[1] The inhibition of PLA2 by this compound has been shown to have an IC50 value of 5 µM for human synovial fluid PLA2.[1] Furthermore, inhibition of PLA2 is known to interfere with the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. This document provides detailed protocols for determining the effective concentration of this compound in various cell culture models, with a focus on assessing its cytotoxic and apoptotic effects.
Data Presentation: Effective Concentrations of this compound
While this compound has a well-characterized anti-inflammatory profile, comprehensive data on its cytotoxic effects against a wide range of cancer cell lines is still emerging. The following table provides known inhibitory concentrations and serves as a template for researchers to populate with their own experimental data.
| Compound | Target/Cell Line | Assay Type | Effective Concentration (IC50/EC50) | Reference |
| This compound | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | Enzyme Inhibition Assay | IC50: 5 µM | [1] |
| This compound | Retinoic Acid Receptor Alpha (RARα) | Agonist Activity Assay | EC50: 1 µM | |
| User-Generated Data | e.g., MCF-7 (Breast Cancer) | e.g., MTT Cell Viability Assay | User-Determined IC50 | Internal Study |
| User-Generated Data | e.g., A549 (Lung Cancer) | e.g., MTT Cell Viability Assay | User-Determined IC50 | Internal Study |
| User-Generated Data | e.g., PC-3 (Prostate Cancer) | e.g., MTT Cell Viability Assay | User-Determined IC50 | Internal Study |
Experimental Protocols
Protocol for Determining IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for its cytotoxic potential.
Materials:
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on its PLA2 inhibitory activity, would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol for Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell line(s)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2).
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for IC50 determination using MTT assay.
Caption: Logical flow for interpreting apoptosis assay results.
References
Application Notes and Protocols for the Quantification of Luffariellolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luffariellolide is a sesterterpenoid natural product isolated from the marine sponge Acanthodendrilla sp.[1] It has garnered significant interest within the scientific community due to its potent anti-inflammatory and other biological activities. As research into its therapeutic potential progresses, the need for accurate and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The following sections offer comprehensive experimental workflows, data presentation guidelines, and visual diagrams to facilitate the implementation of these methods in a laboratory setting. While these protocols are based on established analytical principles for natural products, it is crucial to note that method optimization and validation are essential for specific applications and matrices.
Data Presentation: Quantitative Summary
For effective comparison and analysis, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for presenting data obtained from HPLC-UV, LC-MS/MS, and qNMR analyses.
Table 1: HPLC-UV Quantification of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Recovery |
| Standard 1 | 5.2 | 125430 | 1.0 | N/A |
| Standard 2 | 5.2 | 251050 | 2.0 | N/A |
| Standard 3 | 5.2 | 628900 | 5.0 | N/A |
| Sample 1 | 5.2 | 345670 | 2.76 | 98.5 |
| Sample 2 | 5.2 | 498760 | 3.98 | 99.1 |
| Blank | N/A | N/A | < LOQ | N/A |
Table 2: LC-MS/MS Quantification of this compound
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 | 3.8 | 399.3 | 123.1 | 89760 | 0.5 |
| Standard 2 | 3.8 | 399.3 | 123.1 | 178540 | 1.0 |
| Standard 3 | 3.8 | 399.3 | 123.1 | 450210 | 2.5 |
| Plasma Sample 1 | 3.8 | 399.3 | 123.1 | 254320 | 1.42 |
| Tissue Homogenate 1 | 3.8 | 399.3 | 123.1 | 67890 | 0.38 |
| Blank | N/A | N/A | N/A | < LOQ | N/A |
Table 3: qNMR Quantification of this compound
| Sample ID | Analyte Signal Integral | Internal Standard Signal Integral | Molar Ratio (Analyte/IS) | Concentration (mg/mL) |
| Standard | 1.00 | 1.00 | 1.00 | 5.0 |
| Sample Extract 1 | 0.85 | 1.00 | 0.85 | 4.25 |
| Sample Extract 2 | 1.12 | 1.00 | 1.12 | 5.60 |
| Blank | N/A | N/A | N/A | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of this compound.
Protocol 1: Sample Preparation from Marine Sponge Tissue
This protocol outlines the extraction of this compound from its natural source.
Materials:
-
Frozen or freeze-dried sponge tissue
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Homogenize 10 g of sponge tissue with 100 mL of DCM:MeOH (1:1, v/v).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the homogenate at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude extract in 10 mL of 70% MeOH.
-
Condition an SPE C18 cartridge with 10 mL of MeOH followed by 10 mL of water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 20 mL of 40% MeOH to remove polar impurities.
-
Elute the this compound-containing fraction with 20 mL of 90% MeOH.
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC or LC-MS analysis, or a deuterated solvent for qNMR.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes the quantification of this compound using HPLC with UV detection.[2][3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, then return to 70% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of purified this compound (1 mg/mL) in ACN.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for this compound quantification, particularly in complex biological matrices.[4][5][6]
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, then return to 60% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition would be Precursor Ion (e.g., [M+H]+) -> Product Ion.
Procedure:
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Prepare a stock solution and a series of calibration standards, including an internal standard.
-
Perform sample preparation (e.g., protein precipitation for plasma, liquid-liquid extraction for tissues).[7][8][9]
-
Inject the standards and samples.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 4: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same compound.[10][11][12]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, MeOD)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
Procedure:
-
Accurately weigh a known amount of the sample extract and the internal standard.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
Caption: Workflow for this compound Quantification by HPLC-UV.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Workflow for this compound Quantification by qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
- 6. LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 8. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Using Luffariellolide as a Tool for Studying Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has emerged as a valuable pharmacological tool for investigating inflammatory processes. Its primary mechanism of action is the inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By modulating PLA2 activity, this compound allows for the detailed study of downstream signaling events and the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the potent and partially reversible inhibition of human synovial fluid phospholipase A2 (hs-PLA2)[1]. PLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting PLA2, this compound effectively blocks the initial step of the arachidonic acid cascade, thereby reducing the production of these key inflammatory mediators. While the primary target of this compound is PLA2, its downstream effects consequently impact the entire inflammatory response regulated by arachidonic acid metabolites. The direct effects of this compound on other key inflammatory signaling pathways, such as the NF-κB pathway, and the expression of enzymes like COX-2 and inducible nitric oxide synthase (iNOS), are not yet extensively documented in publicly available scientific literature.
Data Presentation
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Experimental Model | Reference |
| IC50 (hs-PLA2) | 5 µM | In vitro enzymatic assay | [1] |
| ED50 | 50 µ g/ear | Phorbol ester (PMA)-induced mouse ear edema | MedChemExpress Product Data |
| Cytotoxicity | Not extensively reported | Various cell lines | N/A |
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a generalized guide for a fluorometric PLA2 assay.
Materials:
-
This compound
-
Human synovial fluid PLA2 (hs-PLA2)
-
Fluorescent PLA2 substrate (e.g., NBD-PC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl2, pH 8.0)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in assay buffer).
-
Enzyme and Substrate Preparation: Dilute the hs-PLA2 enzyme to the working concentration in assay buffer. Prepare the fluorescent PLA2 substrate according to the manufacturer's instructions.
-
Assay Reaction:
-
Add 20 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of the diluted hs-PLA2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the fluorescent PLA2 substrate to each well.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Record measurements every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value using non-linear regression analysis.
Phorbol Ester-Induced Mouse Ear Edema Model
This protocol describes a common in vivo model for acute inflammation.
Materials:
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Acetone (vehicle)
-
Male Swiss mice (20-25 g)
-
Micropipettes
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Solutions: Dissolve PMA in acetone to a concentration of 2.5 µg/20 µL. Dissolve this compound in acetone to achieve the desired doses (e.g., 10-100 µg/20 µL).
-
Induction of Edema and Treatment:
-
Divide the mice into groups (n=5-8 per group): Vehicle control, PMA control, and this compound-treated groups.
-
Topically apply 20 µL of the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
After 30 minutes, topically apply 20 µL of the PMA solution to the same ear. The left ear serves as an internal control.
-
-
Assessment of Edema: After 4-6 hours, sacrifice the mice by cervical dislocation.
-
Using a biopsy punch, remove a 6 mm circular section from both the right (treated) and left (control) ears.
-
Weigh each ear punch immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the PMA control group. Determine the ED50 value by plotting the percentage of inhibition against the this compound dose.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on cultured cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value for cytotoxicity if a dose-dependent effect is observed.
Western Blot Analysis for NF-κB, COX-2, and iNOS
This protocol can be used to investigate the effect of this compound on the expression of key inflammatory proteins.
Materials:
-
This compound
-
RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for the appropriate time to induce protein expression (e.g., 24 hours for COX-2 and iNOS, shorter for p65 nuclear translocation).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Compare the protein expression levels in this compound-treated cells to the LPS-stimulated control.
References
Application Notes and Protocols for Luffariellolide in Marine Biotechnology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Luffariellolide is a sesterterpenoid natural product first isolated from the marine sponge Luffariella sp[1][2]. It has garnered significant interest in marine biotechnology and pharmacology due to its potent anti-inflammatory properties[1][3]. This compound has also been isolated from other sponges, such as Acanthodendrilla sp.[4][5][6]. This document provides detailed application notes, experimental protocols, and data regarding its mechanism of action and potential therapeutic uses. Its primary mode of action is the inhibition of the phospholipase A2 (PLA2) enzyme, a critical player in the inflammatory cascade[1][7][8]. Furthermore, this compound and its derivatives have demonstrated cytotoxic and antimicrobial activities, expanding their potential applications[4][5][6].
Mechanism of Action: Inhibition of Phospholipase A2 this compound functions as a potent, partially reversible inhibitor of phospholipase A2 (PLA2)[1][7]. PLA2 is a key enzyme that hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid. Arachidonic acid is the precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Caption: this compound inhibits PLA2, blocking arachidonic acid release.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data for this compound and its derivatives from various studies. This allows for a direct comparison of its potency in different biological assays.
| Compound | Assay/Cell Line | Activity | Value | Reference |
| This compound | Phospholipase A2 (PLA2) Inhibition | IC50 | 5 µM | [7] |
| Retinoic Acid Receptor Alpha (RARα) Agonism | EC50 | 1 µM | [7] | |
| Mouse Lymphoma (L5178Y) | Cytotoxicity (IC50) | ~9 µM | [4] | |
| Murine Lymphoma (L1210 & L5178Y) | Cytotoxicity (IC50) | 8.5 µM | [4] | |
| 25-O-methyl-luffariellolide | Mouse Lymphoma (L5178Y) | Cytotoxicity (IC50) | ~2 µM | [4][5] |
| Acantholide E | Mouse Lymphoma (L5178Y) | Cytotoxicity (IC50) | ~17 µM | [4][5] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the bioactivity of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and equipment.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Phospholipase A2 (PLA2) Inhibition Assay (Indirect Hemolytic Assay)
This protocol is a common method for assessing PLA2 activity by measuring the hemolysis of red blood cells caused by the lysis of phospholipids in an egg yolk substrate.
Materials:
-
This compound
-
Bee venom PLA2 (or other purified PLA2)
-
Agarose
-
Washed sheep red blood cells (SRBCs)
-
Egg yolk suspension
-
Reaction Buffer (e.g., Tris-HCl with CaCl2)
-
96-well microtiter plates
Procedure:
-
Prepare Agarose Gel Plates:
-
Prepare a 1% agarose solution in reaction buffer.
-
Cool the agarose to ~45-50°C.
-
Add the SRBCs and egg yolk suspension to the molten agarose.
-
Pour the mixture into petri dishes or multi-well plates and allow it to solidify.
-
-
Sample Preparation:
-
Create serial dilutions of this compound in the reaction buffer.
-
Prepare a positive control (PLA2 enzyme alone) and a negative control (buffer alone).
-
-
Enzyme Inhibition:
-
Pre-incubate the PLA2 enzyme with the different concentrations of this compound (and controls) for a set time (e.g., 15-30 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Create small wells in the solidified agarose gel.
-
Add the pre-incubated enzyme/inhibitor mixtures into the wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
PLA2 will diffuse into the gel and lyse the phospholipids in the egg yolk, producing lysophospholipids which, in turn, lyse the red blood cells, creating a clear hemolytic zone around the well.
-
Measure the diameter of the hemolytic zones. The percentage inhibition is calculated relative to the positive control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.[9]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Target cancer cell line (e.g., L5178Y mouse lymphoma)[4]
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage viability against the logarithm of the this compound concentration to determine the IC50 value.[10]
-
Protocol 3: Antimicrobial Susceptibility Test (Agar Disk Diffusion)
This protocol determines the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth. This compound has shown activity against Gram-positive and Gram-negative bacteria, as well as fungi[5][6].
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5][6]
-
Appropriate agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)
-
Sterile filter paper disks
-
Positive control antibiotic/antifungal disks
-
Vehicle control (e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared inoculum to create a lawn of bacteria/fungi.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate.
-
Place the this compound-impregnated disks, along with positive and vehicle control disks, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48 hours for yeast).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition correlates with the antimicrobial activity of the compound.
-
References
- 1. escholarship.org [escholarship.org]
- 2. Luffolide, a novel anti-inflammatory terpene from the sponge Luffariella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 8. Chemistry of Inhibition of Bee Venom Phospholipase A2 by the Marine Natural ... - Barbara Mueller Potts - Google Books [books.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Luffariellolide
Welcome to the technical support center for the total synthesis of Luffariellolide. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The first total synthesis of this compound employs a convergent strategy. This approach involves the synthesis of two key fragments: a complex terpenoid side chain and a furan-containing moiety. These fragments are then coupled together, followed by the formation of the γ-hydroxybutenolide ring to yield the final product. This strategy allows for flexibility and optimization of the synthesis of each fragment independently.
Q2: What are the key bond formations in the total synthesis of this compound?
A2: The critical bond formations in the convergent total synthesis are:
-
C(sp³)–C(sp³) cross-coupling: This reaction connects the terpenoid side chain to the furan precursor.
-
Oxidative rearrangement of a 2-silyloxyfuran: This step is crucial for the regioselective construction of the γ-hydroxybutenolide moiety in the final stage of the synthesis.
Q3: Are there any major stereochemical challenges in this synthesis?
A3: While the reported total synthesis focuses on the racemic form of this compound, controlling the stereochemistry of the multiple chiral centers in the terpenoid fragment would be a significant challenge in an asymmetric synthesis. Researchers aiming for an enantioselective synthesis should consider chiral pool starting materials or asymmetric catalytic methods for the construction of the terpenoid side chain.
Troubleshooting Guides
This section provides detailed troubleshooting for the key challenging steps in the total synthesis of this compound.
Synthesis of the Terpenoid Side Chain
The synthesis of the C17-terpenoid fragment often involves multiple steps and can be prone to issues with yield and purity.
Problem: Low yield in the multi-step synthesis of the terpenoid fragment.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reactions at intermediate steps. | Monitor each reaction closely by TLC or LC-MS to ensure full conversion of the starting material. Optimize reaction times and temperatures as needed. |
| Degradation of intermediates during purification. | Use mild purification techniques such as flash column chromatography with deactivated silica gel. Avoid prolonged exposure of intermediates to acidic or basic conditions. |
| Difficulty in handling volatile intermediates. | Use high-vacuum techniques for solvent removal and handle volatile compounds at low temperatures. |
Experimental Protocol: Representative step in terpenoid fragment synthesis (Illustrative)
Note: This is a generalized protocol. Refer to the primary literature for specific substrate and reagent details.
-
To a solution of the starting alkene (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C, add a solution of the oxidant (e.g., m-CPBA, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C(sp³)–C(sp³) Cross-Coupling Reaction
The coupling of the terpenoid fragment with the furan precursor is a critical step that can be challenging.
Problem: Low yield or failure of the sp³-sp³ cross-coupling reaction.
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst. | Use a freshly opened or properly stored catalyst. Consider pre-activation of the catalyst if applicable. The use of lithium tetrachlorocuprate (Li₂CuCl₄) has been reported to be effective. |
| Poor quality of the Grignard reagent or organolithium reagent. | Prepare the organometallic reagent fresh before use. Titrate the reagent to determine its exact concentration. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Side reactions of the coupling partners. | Protect any sensitive functional groups on both the terpenoid and furan fragments. Optimize the reaction temperature; some cross-coupling reactions are highly temperature-sensitive. |
| Homocoupling of the organometallic reagent. | Add the electrophile slowly to the reaction mixture to maintain a low concentration of the organometallic reagent. |
Experimental Protocol: Li₂CuCl₄-Mediated Cross-Coupling
-
Prepare a 0.1 M solution of Li₂CuCl₄ in dry THF.
-
To a solution of the Grignard reagent derived from the terpenoid fragment (1.2 eq) in dry THF at -78 °C, add the Li₂CuCl₄ solution (0.1 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the furan-containing electrophile (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm slowly to 0 °C and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Formation of the γ-Hydroxybutenolide Moiety
The final step involves the conversion of the furan ring into the γ-hydroxybutenolide. This transformation is sensitive and requires careful execution.
Problem: Low yield or formation of side products during the silyloxyfuran oxyfunctionalization.
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the 2-silyloxyfuran intermediate. | The 2-silyloxyfuran is often unstable and should be used immediately after its preparation. Avoid exposure to moisture and protic solvents. |
| Incomplete oxidation. | Ensure the oxidant (e.g., dimethyldioxirane (DMDO) or singlet oxygen) is freshly prepared and used in sufficient excess. Monitor the reaction by TLC for the disappearance of the silyloxyfuran. |
| Over-oxidation or rearrangement of the product. | Maintain a low reaction temperature (typically -78 °C) during the oxidation. Quench the reaction promptly upon completion. |
| Epimerization at the γ-position. | Work-up conditions should be kept neutral or slightly acidic to minimize the risk of epimerization. |
Experimental Protocol: Silyloxyfuran Oxyfunctionalization
-
To a solution of the coupled furan product (1.0 eq) in dry THF at -78 °C, add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of a silylating agent (e.g., TMSCl, 1.2 eq) and stir for another 30 minutes at -78 °C.
-
To the resulting crude 2-silyloxyfuran solution at -78 °C, add a pre-cooled solution of the oxidant (e.g., DMDO in acetone, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of Na₂SO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
Visualizing the Synthetic Strategy
To aid in understanding the overall process, the following diagrams illustrate the key logical relationships and workflows in the total synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
Caption: Forward synthetic workflow for this compound.
This technical support center provides a starting point for addressing common challenges in the total synthesis of this compound. For more detailed information, it is essential to consult the primary scientific literature.
Technical Support Center: Luffariellolide Extraction from Marine Sponges
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of luffariellolide from marine sponges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of this compound from sponges?
A1: The yield of this compound, a sesterterpenoid, is subject to significant variation based on several biological and environmental factors.[1] Key influencers include:
-
Geographical Location: The concentration and even the type of secondary metabolites can vary depending on the sponge's location.[2] Sponges from tropical regions, characterized by high biodiversity and predation pressure, may produce higher yields of defensive compounds like this compound compared to their temperate counterparts.[2]
-
Environmental Conditions: Abiotic factors such as water temperature, light exposure, and salinity can modulate the production of secondary metabolites.[1][3] For some sponges, a positive correlation has been found between water temperature and the concentration of bioactive compounds.[3][4]
-
Seasonal Variation: The production of secondary metabolites can be seasonal, potentially linked to the sponge's reproductive cycles or seasonal changes in the environment.[1][3] Some sponges show higher bioactivity in late summer and autumn.[3]
-
Biological Interactions: Competition for space with other sessile organisms and predation pressure can induce sponges to increase the production of their chemical defenses.[1]
-
Intra-specimen Variation: The concentration of secondary metabolites can differ within a single sponge specimen. For instance, higher concentrations may be found in the outer layers (ectosome) compared to the inner tissue (choanosome), as this is the first line of defense against predators.[3][4]
Q2: What is the best method for preserving sponge samples after collection to ensure the stability of this compound?
A2: Proper preservation is critical to prevent the degradation of bioactive compounds. The two most common and effective methods are:
-
Freezing: Immediate freezing of the sponge sample in liquid nitrogen is the preferred method for metabolomic studies as it quenches metabolic processes and preserves the chemical profile with the least variation.[5] If liquid nitrogen is unavailable, freezing the samples as quickly as possible is still a reliable option.[5] For long-term storage, samples should be kept at -80°C.[6]
-
Ethanol Fixation: Submerging the sponge tissue in 95% ethanol is a common practice, especially for DNA preservation and morphological work.[7] It is crucial to use a high ratio of ethanol to sponge tissue (e.g., 2:1) and to change the ethanol after 12-24 hours, as the water in the sponge will dilute the initial concentration.[7] While effective, be aware that some non-polar compounds may leach into the ethanol over time.[5]
Q3: How should I prepare my sponge sample for extraction?
A3: Proper sample preparation is essential for efficient extraction. The recommended procedure involves:
-
Thawing and Cutting: If frozen, thaw the sponge sample and cut it into small pieces to facilitate the subsequent steps.
-
Freeze-Drying (Lyophilization): Freeze-drying removes water from the sample, which can interfere with the extraction efficiency of non-polar and medium-polarity solvents.[8] This process involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[9][10][11] The result is a dry, porous material that is easy to handle and extract.
-
Grinding/Homogenization: After freeze-drying, the sponge tissue should be ground into a fine powder using a grinder or a mortar and pestle. This increases the surface area of the sample, allowing for better solvent penetration and more efficient extraction of the target compounds.
Q4: Which solvent system is most effective for extracting this compound?
A4: this compound is a sesterterpenoid, which is a type of terpene. These compounds are generally of medium polarity. Therefore, a solvent system that can efficiently extract compounds of this nature is required. While specific comparative studies for this compound are scarce, general principles for natural product extraction suggest the following:
-
Methanol/Dichloromethane (or Chloroform) Mixtures: A mixture of a polar solvent like methanol and a non-polar solvent like dichloromethane (or chloroform) is a very effective and widely used system for extracting a broad range of secondary metabolites from marine sponges, including terpenoids.[6]
-
Ethanol/Water Mixtures: These are considered "green" solvents and can be effective for extracting moderately polar compounds. The ratio of ethanol to water can be adjusted to optimize the extraction of the target compound.[12]
-
Sequential Extraction: A common approach is to perform a sequential extraction with solvents of increasing polarity. For example, starting with a non-polar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This compound would likely be found in the ethyl acetate or methanol fractions.
The choice of solvent will also depend on the downstream purification strategy.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Sponge Species or Location | Verify the taxonomy of the sponge species. The yield of this compound is known to be variable, so consider sourcing sponges from different geographical locations if possible.[2] |
| Suboptimal Collection Time | The production of secondary metabolites can be seasonal.[1][3] If feasible, try collecting samples at different times of the year. |
| Improper Sample Preservation | Degradation of this compound can occur if samples are not preserved quickly and correctly after collection. Ensure rapid freezing or immersion in a high volume of ethanol.[5][7] |
| Inefficient Extraction | The solvent may not be effectively penetrating the sponge tissue. Ensure the sample is freeze-dried and finely ground before extraction. Consider increasing the extraction time or using a different solvent system with appropriate polarity for sesterterpenoids. |
| Compound Degradation During Extraction | This compound may be sensitive to heat or light. Avoid high temperatures during solvent evaporation (use a rotary evaporator at low temperatures) and protect the extract from direct light.[13] |
Problem 2: Co-extraction of Interfering Compounds (e.g., high lipid content)
| Possible Cause | Troubleshooting Step |
| Use of a Broad-Spectrum Solvent | Highly non-polar compounds like lipids are often co-extracted with the desired medium-polarity compounds. |
| Solution 1: Pre-extraction with a Non-polar Solvent | Before the main extraction, wash the dried sponge powder with a non-polar solvent such as n-hexane. This will remove a significant portion of the lipids without extracting the more polar this compound. |
| Solution 2: Liquid-Liquid Partitioning | After the initial extraction (e.g., with methanol/dichloromethane), the crude extract can be partitioned between a non-polar solvent (like hexane) and a more polar solvent (like methanol/water). The this compound should preferentially partition into the more polar layer, leaving the lipids in the non-polar layer. |
| Solution 3: Solid-Phase Extraction (SPE) | Use an appropriate SPE cartridge (e.g., C18) to perform a preliminary cleanup of the crude extract. A step-wise elution with solvents of increasing polarity can effectively separate lipids from the target compounds. |
Data Presentation
Table 1: Factors Influencing Secondary Metabolite Yield in Sponges
| Factor | Influence on Yield | Reference |
| Geographical Location | Higher predation pressure in tropical regions may lead to higher yields of defensive compounds. | [2] |
| Season | Yield can vary seasonally, with some sponges showing peak production in warmer months. | [1][3] |
| Water Temperature | A positive correlation between temperature and metabolite concentration has been observed in some species. | [3][4] |
| Light Exposure | Can influence the production of metabolites, especially in sponges with photosynthetic symbionts. | [1] |
| Biotic Interactions | Competition and predation can induce higher production of secondary metabolites. | [1] |
Table 2: Comparison of Solvent Systems for Extraction of Terpenoids from Sponges
| Solvent System | Polarity | Advantages | Disadvantages |
| n-Hexane | Non-polar | Excellent for removing lipids and other non-polar compounds. | Inefficient for extracting medium-polarity compounds like this compound. |
| Dichloromethane (DCM) / Chloroform | Moderately Polar | Good for a wide range of terpenoids. | Can co-extract a variety of compounds, requiring further purification. Environmental and health concerns. |
| Ethyl Acetate | Moderately Polar | Good selectivity for medium-polarity compounds. Less toxic than chlorinated solvents. | May be less efficient than DCM/methanol mixtures for some compounds. |
| Methanol / Ethanol | Polar | Effective for a broad range of compounds, including more polar terpenoids. | Can extract sugars and other highly polar impurities. Water content in the sample can affect efficiency. |
| DCM/Methanol (1:1) | Broad Range | Highly efficient for a wide spectrum of metabolites. | Less selective, leading to a complex crude extract. |
| Water | Highly Polar | "Green" solvent, good for highly polar compounds. | Ineffective for this compound and other terpenoids. |
Experimental Protocols
Protocol 1: Sponge Sample Collection and Preservation
-
Collection: Carefully detach the sponge from the substrate using a knife or chisel. Place each specimen in a separate, labeled container.
-
On-site Processing: Remove any visible debris or contaminating organisms.
-
Preservation (Choose one):
-
Freezing: Place the sponge sample in a labeled container and immediately freeze in liquid nitrogen. Transfer to a -80°C freezer for long-term storage.
-
Ethanol Fixation: Place the sponge sample in a container and fill it with 95% ethanol, ensuring a specimen-to-ethanol ratio of at least 1:2.[7] After 12-24 hours, decant the ethanol and replace it with fresh 95% ethanol.[7] Store at 4°C or room temperature.
-
Protocol 2: Sample Preparation for Extraction
-
Drying: If the sample is preserved in ethanol, remove it from the ethanol and allow any residual solvent to evaporate in a fume hood.
-
Freeze-Drying: Cut the sponge into small pieces and place them in a freeze-dryer flask. Lyophilize the sample until it is completely dry and brittle. The duration will depend on the sample size and the equipment used.
-
Grinding: Grind the freeze-dried sponge into a fine, homogenous powder using an electric grinder or a mortar and pestle. Store the powder in a desiccator to prevent moisture absorption.
Protocol 3: General Solvent Extraction for this compound
-
Defatting (Optional but Recommended): Place the dried sponge powder in an Erlenmeyer flask. Add n-hexane (approximately 10 mL per gram of powder), and stir or sonicate for 30 minutes. Filter the mixture and discard the n-hexane. Repeat this step twice to remove the majority of lipids.
-
Extraction: Air-dry the defatted sponge powder to remove residual hexane. Transfer the powder to a clean flask. Add a 1:1 mixture of dichloromethane and methanol (approximately 10-15 mL per gram of powder).
-
Maceration/Sonication: Seal the flask and stir the mixture at room temperature for 24 hours. Alternatively, sonicate the mixture for 1-2 hours.
-
Filtration and Concentration: Filter the mixture to separate the extract from the sponge residue. Wash the residue with a small amount of the extraction solvent to ensure complete recovery. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the resulting crude extract at -20°C in a sealed, light-protected vial.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Low Extraction Yield.
References
- 1. Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae): The Importance of Having Good Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Towards Commercial Production of Sponge Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bocasarts.weebly.com [bocasarts.weebly.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Freeze-Drying Process for the Fabrication of Collagen-Based Sponges as Medical Devices in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Freeze-Drying Process for the Fabrication of Collagen-Based Sponges as Medical Devices in Biomedical Engineering[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability and degradation of Luffariellolide
Technical Support Center: Luffariellolide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability and degradation of this potent anti-inflammatory marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a sesterterpenoid isolated from the marine sponge Luffariella sp.. It functions as a potent, partially reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Additionally, it is a novel agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that regulates gene transcription.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are summarized in the table below.
Q3: I am observing lower than expected activity in my experiments. What could be the cause?
A3: Reduced bioactivity is often linked to the degradation of this compound. This can be caused by improper storage, handling, or experimental conditions. Refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. It is also a known partial reversible inhibitor of PLA2, which may be a factor in some experimental designs.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation products of this compound are not extensively documented in the literature, its chemical structure, which includes a furanone moiety, suggests susceptibility to hydrolysis and oxidation. The furanone ring can be sensitive to pH changes and the presence of metal ions, potentially leading to ring-opening or other modifications that would inactive the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound.
Issue 1: Inconsistent or Low Bioactivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to improper storage | Verify that this compound has been consistently stored at -20°C in a dark, desiccated environment. | Proper storage minimizes degradation and preserves bioactivity. |
| Light-induced degradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. | Reduced photodegradation will lead to more consistent experimental results. |
| Hydrolysis in aqueous solutions | Prepare fresh aqueous solutions of this compound for each experiment. Avoid prolonged storage of aqueous stocks. | Freshly prepared solutions ensure the use of non-degraded compound. |
| Oxidation | Degas aqueous buffers and consider the addition of antioxidants if compatible with the experimental setup. | Minimizing oxidative stress can prevent degradation of the furanone moiety. |
Issue 2: Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent solution preparation | Ensure this compound is fully dissolved in the chosen solvent before further dilution into aqueous buffers. Use a consistent vortexing or sonication protocol. | Homogenous solutions will provide consistent concentrations across replicates. |
| Adsorption to labware | Consider using low-adhesion microplates or glassware to minimize loss of the compound. | Reduced adsorption will lead to more accurate effective concentrations. |
| Partial reversibility of PLA2 inhibition | In PLA2 inhibition assays, ensure pre-incubation times and conditions are strictly controlled across all replicates. | Consistent experimental timing will minimize variability arising from the reversible nature of the inhibition. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Condition | Rationale | Reference |
| Short-term Storage | -20°C | To slow down potential degradation processes. | [1] |
| Long-term Storage | -20°C | For optimal preservation of the compound's integrity over extended periods. | [1] |
| Light Exposure | Store in the dark | This compound is reported to be light-sensitive. | [1] |
| Moisture | Store under desiccating conditions | To prevent hydrolysis of labile functional groups. | [1] |
| Solution Storage | Prepare fresh for each use | The furanone moiety can be susceptible to hydrolysis in aqueous solutions. | Inferred from general chemical principles of furanones. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Receiving and Storage: Upon receipt, immediately store the vial of this compound at -20°C in a light-protected and desiccated environment.
-
Stock Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution into the desired aqueous experimental buffer immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).
-
Protocol 2: Assessing PLA2 Inhibition
This protocol provides a general workflow for a colorimetric PLA2 inhibition assay.
-
Prepare Substrate Solution: Prepare a solution of a suitable PLA2 substrate (e.g., diheptanoyl thio-PC) in the assay buffer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. Include a vehicle control (buffer with the same final concentration of organic solvent).
-
Pre-incubation: In a microplate, add the PLA2 enzyme to each well, followed by the this compound dilutions or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the absorbance at the appropriate wavelength over time using a microplate reader. The rate of change in absorbance is proportional to PLA2 activity.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways
Caption: this compound's RARα agonist signaling pathway.
Caption: Inhibition of the PLA2 inflammatory pathway by this compound.
Experimental Workflow
Caption: Workflow for a PLA2 inhibition assay.
Logical Relationships
Caption: Troubleshooting logic for this compound bioactivity issues.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Luffariellolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of luffariellolide, a promising anti-inflammatory marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesterterpene natural product isolated from the marine sponge Luffariella sp.. It exhibits potent anti-inflammatory properties by inhibiting the enzyme phospholipase A2 (PLA2). However, like many other marine natural products, this compound is highly lipophilic and possesses very low aqueous solubility, which can significantly hinder its handling and efficacy in experimental and preclinical studies.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[1]. For in vitro experiments, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous assay medium.
Q3: What is the inhibitory concentration (IC50) of this compound against PLA2?
A3: this compound has been reported to inhibit human synovial fluid phospholipase A2 (HSF-PLA2) with an IC50 value of 5 µM.
Q4: What are the primary methods to improve the aqueous solubility of this compound?
A4: The three main strategies to enhance the aqueous solubility of this compound are:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin host.
-
Nanoparticle Formulations: Incorporating this compound into a nanoparticle delivery system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The final concentration of DMSO is too low to maintain this compound in solution. The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the final DMSO concentration in your assay. However, be mindful of potential solvent toxicity to cells. It is advisable to run a vehicle control with the same final DMSO concentration. - Decrease the final concentration of this compound. - Consider using a different solubilization method, such as cyclodextrin complexation or nanoparticle formulation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active compound. Degradation of the compound in the aqueous environment. | - Ensure complete dissolution of the this compound stock solution before each use. - Prepare fresh dilutions from the stock solution for each experiment. - Evaluate the stability of this compound in your specific assay medium over the time course of the experiment. - Utilize a solubilization technique that enhances both solubility and stability, such as cyclodextrin inclusion complexes. |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | High lipophilicity and low aqueous solubility of this compound. | - Formulate this compound in a biocompatible co-solvent system (e.g., a mixture of ethanol, propylene glycol, and water). - Develop a nanoparticle formulation (e.g., using PLGA) to improve bioavailability and allow for parenteral administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Experimental Workflow:
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add the this compound-ethanol solution to the HP-β-CD solution while stirring vigorously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point for optimization.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure or by lyophilization.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should be readily soluble in aqueous buffers.
-
-
Logical Relationship:
Caption: Formation of a water-soluble inclusion complex.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
-
Procedure (Emulsion-Solvent Evaporation Method):
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to create an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.
-
-
Experimental Workflow:
Caption: Workflow for nanoparticle formulation.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade. Upon activation by various stimuli, PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting PLA2, this compound blocks the production of these inflammatory molecules at an early stage.
Caption: this compound's mechanism of action via PLA2 inhibition.
References
Troubleshooting variability in Luffariellolide cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with luffariellolide in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sesterterpene that acts as a potent, partially reversible inhibitor of phospholipase A2 (PLA2).[1] By inhibiting PLA2, this compound prevents the release of arachidonic acid from phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2] This inhibitory action is the basis for its anti-inflammatory properties.[1]
Q2: What are the common cytotoxicity assays used for this compound, and what are their basic principles?
A2: Common assays include MTT, XTT, and LDH release assays.
-
MTT/XTT Assays: These are colorimetric assays that measure cellular metabolic activity. Viable cells with active metabolism can reduce tetrazolium salts (like MTT) to a colored formazan product.[3][4] The amount of formazan produced is proportional to the number of viable cells.
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. Increased LDH activity in the medium indicates a loss of cell membrane integrity and cytotoxicity.
Q3: Why am I seeing high variability in my IC50 values for this compound between experiments?
A3: High variability in IC50 values can stem from several factors, including:
-
Cellular Health and Density: The metabolic state and number of cells at the time of treatment can significantly impact results.
-
This compound Stability: The stability of this compound in your culture medium and under your specific experimental conditions can affect its potency.
-
Assay-Specific Interferences: The chosen cytotoxicity assay may be prone to interferences from the compound or other experimental components.
-
Inconsistent Incubation Times: The duration of cell exposure to this compound and the timing of reagent addition are critical.
Q4: Can this compound interfere with the MTT assay?
A4: While direct interference by this compound with the MTT reagent is not widely reported, it is a possibility. Some compounds, particularly those with reducing properties, can directly reduce MTT to formazan, leading to false-positive results (increased viability).[5] It is crucial to run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.[5]
Troubleshooting Guide
Issue 1: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Contamination | Inspect cultures for microbial contamination. Use fresh, sterile reagents and aseptic techniques. |
| Reagent Instability | Ensure assay reagents are stored correctly and are not expired. For MTT assays, protect the reagent from light.[5] |
| Cell-Free Reagent Reduction | Test for direct reduction of the assay reagent by this compound or components of the culture medium in a cell-free setup.[5] If interference is observed, consider using a different cytotoxicity assay. |
| High Cell Density | An excessive number of cells can lead to a high spontaneous signal. Optimize the cell seeding density for your specific cell line and assay.[6] |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
| Potential Cause | Recommended Solution |
| Variations in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Cell Seeding Density | Ensure a uniform and consistent number of cells are seeded in each well. Use a reliable cell counting method. |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. This compound is reported to be light-sensitive, so protect solutions from light. |
| Fluctuations in Incubation Conditions | Maintain consistent incubation times, temperature, and CO2 levels. Small variations can impact cell growth and drug sensitivity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy. |
Issue 3: Unexpected Cellular Morphology or Cell Death in Negative Controls
| Potential Cause | Recommended Solution |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells. Run a vehicle control with the solvent alone. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Harsh Handling of Cells | Handle cell suspensions gently during seeding and media changes to avoid mechanical stress.[6] |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Summary
This compound IC50 Values in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Mouse Lymphoma (L5187Y) | Not Specified | Cytotoxic | [7] |
| sPLA2 Enzyme Inhibition | Enzymatic Assay | 5 |
Note: Cytotoxicity data for this compound against a wide range of cancer cell lines is not extensively available in the provided search results. Researchers should determine the IC50 empirically for their specific cell line of interest.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits sPLA2, preventing inflammatory mediator production.
Standard Cytotoxicity Assay Workflow
Caption: Workflow for a typical cell-based cytotoxicity assay.
Troubleshooting Logic for High Variability
Caption: A logical approach to troubleshooting IC50 variability.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Luffariellolide Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing luffariellolide in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesterterpene natural product isolated from the marine sponge Luffariella sp.[1]. Its primary mechanism of action is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1] By inhibiting PLA2, this compound prevents the release of arachidonic acid from cell membranes, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes. It is a partially reversible inhibitor of PLA2.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its anti-inflammatory properties through PLA2 inhibition, this compound is being investigated for its potential in treating various inflammatory conditions. Additionally, it has demonstrated cytotoxic activity against several cancer cell lines, suggesting a potential role as an anticancer agent.
Q3: What is a typical starting dose for in vivo studies with this compound?
A3: Currently, there is a limited amount of publicly available data on the in vivo dosage of this compound in animal models. However, based on studies of other marine-derived sesterpenoids and anti-inflammatory compounds with similar mechanisms, a pilot dose-ranging study is recommended. A suggested starting point for an intraperitoneal (i.p.) administration route in mice could be in the range of 1-10 mg/kg. For topical administration in models like TPA-induced ear edema in mice, a concentration range of 0.1-1 mg/ear could be considered as a starting point. It is crucial to perform a thorough literature search for any new publications that may provide more specific dosage information.
Q4: How can I prepare this compound for in vivo administration, considering its poor water solubility?
A4: this compound is a hydrophobic compound, and its formulation for in vivo studies requires careful consideration to ensure bioavailability and prevent precipitation. Common approaches for formulating hydrophobic compounds for in vivo administration include:
-
Co-solvent systems: this compound is soluble in DMSO and ethanol. A common practice is to dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO and then dilute it with a vehicle such as saline or corn oil. It is critical to keep the final concentration of the organic solvent low (typically <10% for DMSO in i.p. injections) to avoid toxicity.
-
Emulsions and microemulsions: Formulations using oils (e.g., corn oil, sesame oil) and surfactants can improve the solubility and absorption of hydrophobic drugs.
-
Liposomes and nanoparticles: Encapsulating this compound within lipid-based delivery systems can enhance its stability, solubility, and delivery to target tissues.
A vehicle control group (receiving the same formulation without this compound) is essential in all in vivo experiments to account for any effects of the vehicle itself.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution
Problem: When diluting the this compound stock solution (e.g., in DMSO) with an aqueous buffer or saline for injection, the compound precipitates out of solution.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility | Increase the proportion of the co-solvent (e.g., PEG400, Cremophor EL) in the final formulation. Note: Always check the maximum tolerated concentration of the co-solvent for the chosen administration route and animal model. |
| Prepare a lipid-based formulation such as an emulsion or a microemulsion to encapsulate the hydrophobic compound. | |
| Incorrect pH of the vehicle | Although this compound's solubility is not highly pH-dependent, ensuring the vehicle's pH is within a physiological range (7.2-7.4) is good practice. |
| Low temperature | Gently warm the solution to aid in dissolution. Ensure the final formulation is stable at the temperature of administration. |
Issue: Low or Variable Bioavailability in Oral Administration Studies
Problem: After oral gavage of a this compound formulation, plasma concentrations are low or highly variable between animals.
Possible Causes and Solutions:
| Cause | Solution |
| Poor absorption from the GI tract | Utilize absorption enhancers in the formulation. However, these should be used with caution as they can affect gut permeability. |
| Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its dissolution and absorption. | |
| First-pass metabolism | Consider alternative routes of administration that bypass the liver, such as intraperitoneal or intravenous injection, if the experimental design allows. |
| Inadequate formulation | Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and adequate mixing before each administration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing PEG400 and sterile saline. A common ratio is 10% PEG400 in saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution with a final DMSO concentration of 10%, add 100 µL of the 10 mg/mL this compound stock to 900 µL of the PEG400/saline vehicle.
-
Administration: Administer the formulation to mice via i.p. injection at the desired dosage (e.g., 10 mL/kg body weight for a 10 mg/kg dose).
-
Control Group: Prepare a vehicle control by mixing the same volumes of DMSO and the PEG400/saline vehicle without this compound.
Note: Always perform a small-scale pilot test of the formulation to check for any precipitation before preparing the bulk solution for the entire study.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound inhibits the PLA2 signaling pathway.
References
Avoiding experimental artifacts with Luffariellolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts when working with Luffariellolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesterterpene isolated from the marine sponge Luffariella sp.[1]. Its primary and most well-characterized mechanism of action is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade[1]. Specifically, it has been shown to inhibit human synovial fluid phospholipase A2 (HSF-PLA2)[2].
Q2: Is this compound a reversible or irreversible inhibitor of PLA2?
A2: this compound is a partially reversible inhibitor of PLA2[1]. This is in contrast to other known PLA2 inhibitors like manoalide, which acts irreversibly.
Q3: What are the known off-target effects of this compound?
A3: this compound has been identified as a novel agonist for the Retinoic Acid Receptor alpha (RARα)[3]. This off-target activity is important to consider when interpreting experimental results, as it can induce unintended biological effects related to RARα signaling pathways, such as changes in gene expression related to cell differentiation and proliferation[4][5][6][7].
Q4: What is the recommended storage and handling for this compound?
A4: this compound is reported to be light-sensitive. It should be stored in the dark and under desiccating conditions[3]. Long-term storage at -20°C is recommended.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected PLA2 inhibition.
-
Potential Cause: Degradation of this compound.
-
Solution: this compound is light-sensitive. Protect your stock solutions and experimental setups from light as much as possible. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Potential Cause: Inappropriate solvent.
-
Solution: While DMSO is a common solvent for many inhibitors, ensure that the final concentration in your assay does not exceed a level that affects enzyme activity. It has been noted that while DMSO has no effect on some PLA2 assays, ethanol and methanol can cause a slight decrease in enzymatic activity[8].
-
-
Potential Cause: Issues with the PLA2 assay itself.
-
Solution: Ensure your assay conditions are optimal. For colorimetric assays, high background absorbance from buffers or media can be an issue. Test all buffers and media for background absorbance before conducting experiments[8]. If the background is high (e.g., > 0.3 absorbance units), consider diluting your samples[8].
-
Issue 2: Unexpected cellular phenotypes or changes in gene expression unrelated to PLA2 inhibition.
-
Potential Cause: Off-target effects due to RARα agonism.
-
Solution: this compound is a known RARα agonist[3]. If you observe effects on cell differentiation, proliferation, or apoptosis that cannot be explained by PLA2 inhibition, consider if these could be mediated by RARα activation[4][5][6][7]. It may be necessary to use an RARα antagonist as a control to confirm that the observed effects are indeed off-target.
-
Issue 3: High background or false positives in colorimetric or fluorometric assays.
-
Potential Cause: Interference from this compound.
-
-
For Colorimetric Assays (e.g., MTT, PLA2 assays using colorimetric substrates): Run a control with this compound in the assay medium without cells or enzyme to check for any intrinsic absorbance or chemical reaction with the assay components[9].
-
For Fluorometric Assays: Check for any autofluorescence of this compound at the excitation and emission wavelengths of your assay. A pre-read of the plate before adding the fluorescent substrate can help identify interfering compounds[10].
-
-
Issue 4: Precipitation of this compound in aqueous solutions or cell culture media.
-
Potential Cause: Poor solubility.
-
Solution: Prepare concentrated stock solutions of this compound in an appropriate organic solvent like DMSO. When diluting into aqueous buffers or cell culture media, ensure rapid mixing to avoid precipitation. It is also advisable to not store dilute aqueous solutions for extended periods.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| PLA2 Inhibition | |||
| IC50 | 5 µM | Human Synovial Fluid PLA2 (HSF-PLA2) | [2] |
| RARα Agonism | |||
| EC50 | 1 µM | [3] | |
| Cytotoxicity | |||
| IC50 | ~9 µM | L5178Y mouse lymphoma | [11] |
| Antibacterial/Antifungal Activity | |||
| Active Against | - | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Cladosporium herbarum | [12] |
Experimental Protocols
Protocol 1: Colorimetric sPLA2 Inhibition Assay
This protocol is adapted from a general colorimetric assay for PLA2 and may require optimization for your specific experimental conditions.
Materials:
-
Purified sPLA2 enzyme
-
This compound
-
Assay Buffer (e.g., Tris, HEPES, or phosphate buffer)
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 or 414 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer. The amount of enzyme should be optimized to yield a linear reaction rate.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Prepare a solution of DTNB in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add Assay Buffer and DTNB.
-
Positive Control Wells (No Inhibitor): Add sPLA2 enzyme, Assay Buffer, and DTNB.
-
Inhibitor Wells: Add sPLA2 enzyme, this compound at various concentrations, and DTNB. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405 or 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition versus the this compound concentration to determine the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
This is a general protocol for assessing cell viability and can be adapted for various adherent or suspension cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Measurement:
-
Read the absorbance at approximately 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid.
Caption: General experimental workflow for testing this compound.
Caption: Decision tree for troubleshooting common this compound experiments.
References
- 1. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 2. abcam.com [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purification challenges of Luffariellolide from crude sponge extracts
Technical Support Center: Purification of Luffariellolide
Welcome to the technical support center for the purification of this compound from crude sponge extracts. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this promising anti-inflammatory compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from a crude sponge extract?
A1: The yield of this compound and its derivatives can vary significantly depending on the sponge species, geographical location, and the extraction and purification methods employed. While specific yields for this compound are not always reported, studies on related sesterterpenes from the family Thorectidae, particularly the genus Luffariella, can provide an estimate. For instance, the yields of acantholides, which are this compound-related compounds, from the sponge Acanthodendrilla sp. have been reported in the range of 0.04% to 0.14% of the crude extract weight.[1]
Q2: What are the most common challenges in purifying this compound?
A2: Researchers often face several challenges during the purification of this compound, including:
-
Low Yield: this compound is a secondary metabolite and may be present in low concentrations in the sponge.
-
Co-elution of Structurally Similar Compounds: Crude extracts contain a complex mixture of lipids and other terpenoids, including isomers and derivatives of this compound, which can be difficult to separate using standard chromatographic techniques.[2][3]
-
Compound Instability: Furanosesterterpenoids can be sensitive to environmental factors such as pH, temperature, and light, potentially leading to degradation during the lengthy purification process.[4][5]
-
Solvent Selection: Identifying the optimal solvent system for extraction and chromatography is crucial for achieving good separation and yield.
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique for monitoring the purification process.[1][6][7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions from column chromatography.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the UV absorbance profile.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Guide 1: Low Final Yield
| Problem | Possible Cause | Solution |
| Low concentration in the starting material. | The sponge species may have low intrinsic levels of this compound. | Screen different sponge species or collection sites. If possible, use fresh sponge material as improper storage can lead to degradation. |
| Inefficient initial extraction. | The solvent used may not be optimal for extracting this compound. | Use a combination of polar and non-polar solvents for exhaustive extraction. A common approach is a sequential extraction with solvents of increasing polarity. |
| Degradation during purification. | This compound may be sensitive to heat, light, or pH extremes. | Conduct all purification steps at low temperatures (4°C) and protect the sample from light.[5] Use neutral pH buffers where possible.[4] |
| Loss of compound during solvent partitioning or chromatography. | This compound may have partial solubility in the aqueous phase during partitioning. The compound may bind irreversibly to the chromatography stationary phase. | Optimize the solvent system for partitioning to ensure this compound remains in the organic phase. For chromatography, use a well-chosen solvent system and consider using a different stationary phase if irreversible binding is suspected. |
Guide 2: Co-elution of Impurities
| Problem | Possible Cause | Solution |
| Presence of structurally similar compounds. | The crude extract contains isomers or derivatives of this compound with similar polarities. | Optimize the HPLC solvent system. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.[1] Consider using a different stationary phase (e.g., C18 vs. silica) or a different chromatography technique like counter-current chromatography. |
| Overloading of the chromatography column. | Injecting too much sample can lead to broad peaks and poor separation. | Reduce the amount of sample loaded onto the column. Perform multiple injections if necessary. |
| Inappropriate mobile phase. | The solvent system does not provide sufficient selectivity for the compounds of interest. | Experiment with different solvent combinations. For reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or adding a small amount of a third solvent can alter selectivity.[8] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Sponge Material Preparation: Lyophilize the fresh or frozen sponge material and then grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered sponge material with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1, v/v) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 90% aqueous MeOH and partition it against n-hexane to remove non-polar lipids.
-
Separate the hexane layer and evaporate the solvent from the aqueous MeOH layer.
-
Partition the resulting residue between ethyl acetate (EtOAc) and water.
-
Collect the EtOAc layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the EtOAc fraction containing this compound.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the EtOAc fraction to column chromatography on silica gel.
-
Elute with a stepwise gradient of n-hexane and EtOAc, followed by EtOAc and MeOH.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC:
-
Pool the this compound-containing fractions and subject them to semi-preparative reversed-phase HPLC.
-
A typical system might use a C18 column with an isocratic mobile phase of 82% methanol in water.[1]
-
Monitor the elution at a suitable UV wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Quantitative Data Summary
Table 1: Reported Yields of this compound and Related Compounds from Sponges
| Compound | Sponge Species | Yield (% of crude extract) | Reference |
| Acantholide C | Acanthodendrilla sp. | 0.04% | [1] |
| Acantholide B | Acanthodendrilla sp. | 0.11% | [1] |
| This compound Derivative 1 | Acanthodendrilla sp. | 0.08% | [1] |
| This compound Derivative 2 | Acanthodendrilla sp. | 0.14% | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Luffariellolide Isomer Separation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luffariellolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
Separating this compound isomers is challenging due to their identical atomic compositions and mass, with only subtle differences in the spatial arrangement of atoms.[1] This structural similarity results in very close physicochemical properties, making them difficult to resolve using standard chromatographic techniques. The primary challenges include achieving baseline separation, preventing co-elution, and scaling up the separation for preparative purposes.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.[2][3][4]
-
HPLC , particularly with Chiral Stationary Phases (CSPs), is a robust method for resolving enantiomers and diastereomers.[5][6] Reversed-phase HPLC using specialized columns (e.g., C30, biphenyl) can also be effective for separating geometric or positional isomers.[7][8]
-
SFC is increasingly becoming the primary method for preparative chiral separations.[2] It offers advantages like faster separations, reduced organic solvent consumption, and high efficiency, making it an eco-conscious and effective alternative to HPLC.[3][9][10]
Q3: How do I choose between HPLC and SFC for my separation?
The choice depends on your specific goals (analytical vs. preparative), the nature of the isomers (chiral vs. achiral), and available equipment.
-
Choose HPLC for:
-
Well-established protocols and a wide variety of available stationary phases.
-
When high-resolution analytical separation is the primary goal.
-
Separating polar, non-volatile compounds effectively.
-
-
Choose SFC for:
Q4: What is a Chiral Stationary Phase (CSP) and why is it important?
A Chiral Stationary Phase (CSP) is a chromatographic packing material that is itself chiral. It allows for the direct separation of enantiomers by forming transient, diastereomeric complexes with the individual enantiomers in the sample.[5] These complexes have different interaction energies, leading to different retention times and thus, separation. Polysaccharide-based (e.g., cellulose, amylose) and cyclodextrin-based CSPs are among the most common and effective for separating pharmaceutical compounds.[6][11]
Q5: Can Counter-Current Chromatography (CCC) be used?
Yes, Counter-Current Chromatography (CCC) is a viable liquid-liquid partition chromatography technique that can be used for preparative-scale separation of natural products.[12][13] Because it uses a support-free liquid stationary phase, it eliminates issues like irreversible sample adsorption.[13] It is particularly useful for fractionating complex crude extracts before a final high-resolution polishing step with HPLC or SFC.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomer Peaks
| Potential Cause | Troubleshooting Steps |
| Incorrect Column/Stationary Phase | For chiral isomers, ensure you are using a Chiral Stationary Phase (CSP). If resolution is still poor, screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[6] For achiral isomers, try a high-resolution column like a C30 or a biphenyl phase, which offers different selectivity compared to standard C18 columns.[7][8] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. In HPLC, adjust the ratio of organic modifier to the aqueous phase. In SFC, adjust the percentage of co-solvent (e.g., methanol). The choice of organic modifier itself (e.g., methanol vs. acetonitrile) can significantly impact selectivity.[8][14] |
| Incorrect Temperature | Lowering the column temperature can sometimes enhance enantioselective interactions and improve resolution, although it may increase analysis time and backpressure. Perform a temperature study to find the optimal balance. |
| Inappropriate Flow Rate | Reduce the flow rate. While this increases run time, it can significantly improve peak resolution by allowing more time for interactions with the stationary phase. |
Issue 2: Peak Tailing or Asymmetric Peaks
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. This is especially critical in preparative chromatography. |
| Secondary Interactions | Add a mobile phase additive. For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) can reduce tailing. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may help. |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If performance does not improve, the column may be degraded and need replacement. Ensure mobile phase and samples are filtered to prevent frit blockage. |
Data & Methodologies
Table 1: Comparison of Chromatographic Parameters for Isomer Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid (e.g., Water, Acetonitrile, Methanol)[3] | Supercritical Carbon Dioxide (CO2)[2] |
| Typical Stationary Phases | C18, Biphenyl, Chiral (Polysaccharide, Cyclodextrin)[6][8] | Chiral (Polysaccharide), Silica, 2-Ethylpyridine |
| Typical Flow Rate | 0.5 - 2.0 mL/min (Analytical) | 2 - 5 mL/min (Analytical) |
| Analysis Time | Longer (minutes to hours)[1] | Shorter (often under 10 minutes)[4] |
| Solvent Consumption | High | Low (significantly reduced organic solvent)[2] |
| Best For | High-resolution analytical separations, polar compounds. | Fast, preparative-scale chiral separations.[2] |
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general framework for developing a separation method for this compound enantiomers.
-
Column Selection:
-
Begin by screening a set of polysaccharide-based Chiral Stationary Phases (CSPs), such as those based on amylose or cellulose derivatives. These are known for their broad applicability.[6]
-
Use analytical scale columns (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Screening:
-
Normal Phase Mode: Start with a mobile phase of n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. Run a gradient from 10% to 50% IPA over 20 minutes to determine the approximate elution conditions.
-
Reversed-Phase Mode: Start with a mobile phase of Acetonitrile/Water in an 80:20 (v/v) ratio.
-
Polar Ionic Mode: Use a mobile phase of Methanol with acidic and basic additives (e.g., 0.1% formic acid and 0.1% diethylamine) for ionizable compounds.[15]
-
-
Optimization:
-
Once partial separation is observed, switch to isocratic elution.
-
Fine-tune the mobile phase composition in small increments (e.g., ±2%) to maximize the resolution (Rs). A resolution value >1.5 is ideal.
-
Optimize the column temperature, typically starting at 25°C.
-
Optimize the flow rate to balance resolution and analysis time (e.g., 1.0 mL/min).
-
-
Detection:
-
Use a UV detector set to the wavelength of maximum absorbance for this compound.
-
-
Scale-Up:
-
Once an analytical method is optimized, it can be scaled to a larger preparative column. The flow rate and sample load must be adjusted proportionally to the column's cross-sectional area.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability and Bioavailability of Luffariellolide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common challenges associated with the experimental use of Luffariellolide and its derivatives. The information is presented in a question-and-answer format to facilitate troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound and its derivatives?
A1: this compound, a sesterterpene derived from marine sponges, presents two main challenges for researchers. Firstly, its poor aqueous solubility can complicate the preparation of stock solutions and lead to precipitation in aqueous buffers used for in vitro assays, potentially causing inaccurate results. Secondly, its hydrophobic nature suggests low oral bioavailability, which can limit its in vivo efficacy. Additionally, as with many marine natural products, ensuring a stable and consistent supply can be a hurdle for extensive research programs.[1][2]
Q2: What are the known biological targets of this compound?
A2: this compound is recognized as a potent and partially reversible inhibitor of phospholipase A2 (PLA2), with an IC50 of approximately 5 µM.[3][4] This inhibition is a key mechanism behind its anti-inflammatory properties. Furthermore, this compound has been identified as a novel agonist of the Retinoic Acid Receptor alpha (RARα), with an EC50 of 1 μM.[3][5]
Q3: How can the stability of this compound be improved for experimental use?
A3: The stability of this compound, particularly in aqueous solutions for in vitro work, can be enhanced through several formulation strategies. For short-term storage, it is recommended to keep the compound in a desiccated, dark environment at -20°C, as it is reported to be light-sensitive.[3] For experimental assays, using a co-solvent system or encapsulating the compound in delivery vehicles like liposomes or solid dispersions can prevent degradation and improve solubility.
Q4: What strategies can enhance the bioavailability of this compound derivatives for in vivo studies?
A4: To improve the oral bioavailability of hydrophobic compounds like this compound, several formulation approaches are effective. These include:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or solid lipid nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can significantly improve its dissolution rate and, consequently, its absorption.
-
Semisynthesis: Chemical modification of the this compound scaffold to create more soluble derivatives or prodrugs can also be a viable strategy to improve its pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low or Inconsistent Activity in In Vitro Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing variable results in my cell-based assays? | Compound Precipitation: this compound's poor aqueous solubility can cause it to precipitate out of the cell culture medium, leading to inconsistent concentrations and unreliable data. | 1. Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is below the level of toxicity for your cell line (typically <0.5%). 2. Solubility Assessment: Before conducting the assay, visually inspect the highest concentration of your working solution under a microscope to check for precipitates. 3. Formulation: Consider using a stock solution where this compound is formulated in a cyclodextrin inclusion complex to enhance its solubility in aqueous media. |
| My enzyme inhibition assay shows lower potency than expected. | Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration of the compound in the assay. | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips. 2. Include a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween-20) to your assay buffer to reduce non-specific binding. |
Issue 2: Formulation Instability
| Question | Possible Cause | Troubleshooting Steps |
| My liposomal formulation shows particle aggregation over time. | Inappropriate Lipid Composition or Surface Charge: The choice of lipids and their charge can affect the stability of the liposomes. Insufficient surface charge can lead to aggregation. | 1. Optimize Lipid Composition: Experiment with different ratios of phospholipids and cholesterol to find the most stable formulation. 2. Incorporate Charged Lipids: Include a small percentage of a charged lipid (e.g., DSPG) to increase the zeta potential and electrostatic repulsion between liposomes. |
| The drug loading in my solid dispersion is lower than expected. | Poor Miscibility of Drug and Polymer: The this compound derivative may not be fully miscible with the chosen polymer carrier at the desired ratio. | 1. Polymer Screening: Test a variety of hydrophilic polymers (e.g., PVP K-30, Soluplus®, PEG) to find one with better miscibility with your compound. 2. Optimize Drug-to-Polymer Ratio: Prepare solid dispersions with varying ratios of the drug to the polymer to identify the optimal loading capacity. |
Data Presentation
The following tables present illustrative data for this compound derivatives based on typical values for poorly soluble natural products. Actual experimental values will need to be determined empirically.
Table 1: Illustrative Stability Data of a this compound Derivative in Different Solvents
| Solvent System | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| PBS (pH 7.4) with 0.5% DMSO | 37 | 12 | 0.0578 |
| Acetonitrile | 25 | > 168 | < 0.0041 |
| Methanol | 25 | > 168 | < 0.0041 |
Table 2: Illustrative Pharmacokinetic Parameters of a this compound Derivative After Oral Administration in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Unformulated Suspension | 50 | 85 | 4.0 | 680 | ~5 |
| Liposomal Formulation | 50 | 350 | 2.0 | 2800 | ~20 |
| Solid Dispersion | 50 | 520 | 1.5 | 4160 | ~30 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the this compound derivative and a suitable lipid mixture (e.g., DOPC, cholesterol, and DSPG in a 50:40:10 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration.
-
Continue this process for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using a validated analytical method like HPLC.
-
Protocol 2: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
-
Solubilization:
-
Select a hydrophilic polymer carrier (e.g., Soluplus® or PVP K-30).
-
Dissolve both the this compound derivative and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask. A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
-
Drying and Milling:
-
Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the this compound derivative.
-
Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the solid dispersion to that of the unformulated compound.
-
Visualizations
Signaling Pathways
References
- 1. Marketed Marine Natural Products in the Pharmaceutical and Cosmeceutical Industries: Tips for Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, phospholipase A2 (PLA2) inhibitor. Agonist at RARalpha (ab141759) [abcam.co.jp]
- 4. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Luffariellolide Target Engagement Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the target engagement of luffariellolide, a marine natural product with promising anti-inflammatory and anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a known inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2) with an IC50 of 5 μM.[1] It also effectively inhibits phorbol ester (PMA)-induced ear edema, demonstrating in vivo anti-inflammatory activity.[1] Additionally, in silico molecular docking studies have shown a strong binding affinity of this compound to phospholipase A2.
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to exert its biological effects by modulating key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of immune responses, inflammation, and cell proliferation.
Q3: What are the recommended initial assays for studying this compound's target engagement?
A3: For initial target engagement studies with this compound, we recommend starting with a Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context. Subsequently, pull-down assays coupled with mass spectrometry can help identify specific binding partners. To investigate the functional consequences of target engagement, kinase activity assays and NF-κB reporter assays are highly relevant.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Problem: No significant thermal shift is observed upon this compound treatment.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of this compound may be too low to induce a detectable stabilization of the target protein.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inducing a thermal shift.
-
-
Possible Cause 2: Inappropriate Heating Conditions. The temperature range and duration of the heat shock may not be optimal for detecting the stabilization of the target protein.
-
Solution: Optimize the heating conditions by testing a gradient of temperatures and varying the incubation time at the selected temperatures.
-
-
Possible Cause 3: Low Target Abundance. The target protein may be expressed at low levels in the chosen cell line, making it difficult to detect a shift.
-
Solution: Consider using a cell line known to express the putative target at higher levels or utilize an overexpression system. High-throughput CETSA formats, such as those using immunoassays or reporter systems, can enhance the detection of low-abundance proteins.[2]
-
-
Possible Cause 4: Compound Instability or Poor Permeability. this compound, being a natural product, might be unstable under the experimental conditions or have poor cell permeability.
-
Solution: Assess the stability of this compound in the assay buffer and consider using permeabilization agents if poor cell entry is suspected.
-
Problem: High variability between replicates.
-
Possible Cause: Inconsistent Cell Handling or Heating. Variations in cell number, lysis efficiency, or uneven heating can lead to high variability.
-
Solution: Ensure accurate cell counting and consistent lysis procedures. Use a PCR machine for precise and uniform heating of samples.
-
Pull-Down Assays
Problem: High non-specific binding to the beads.
-
Possible Cause 1: Insufficient Blocking. The affinity beads may not be adequately blocked, leading to the binding of non-target proteins.
-
Solution: Pre-clear the cell lysate by incubating it with beads alone before adding the this compound-coupled beads. Increase the concentration of blocking agents like BSA or use a different type of bead.
-
-
Possible Cause 2: Inappropriate Wash Buffer. The stringency of the wash buffer may be too low, failing to remove non-specifically bound proteins.
-
Solution: Optimize the wash buffer by increasing the salt concentration or adding a mild detergent (e.g., Tween-20, NP-40). Perform additional wash steps.
-
Problem: Low yield of pulled-down proteins.
-
Possible Cause 1: Inefficient Immobilization of this compound. The coupling of this compound to the affinity beads may be inefficient.
-
Solution: Verify the successful immobilization of this compound using an appropriate analytical method. Consider using a different coupling chemistry or a longer linker to improve accessibility.
-
-
Possible Cause 2: Weak or Transient Interaction. The interaction between this compound and its target may be weak or transient, leading to dissociation during the pull-down process.
-
Solution: Perform the binding and wash steps at a lower temperature (e.g., 4°C) to stabilize the interaction. Consider using cross-linking agents to covalently capture the interacting partners.
-
Quantitative Data Summary
| Compound | Target/Assay | IC50 / Binding Affinity | Reference |
| This compound | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | 5 µM | [1] |
| This compound | Phorbol ester (PMA)-induced ear edema | ED50 = 50 µ g/ear | [1] |
| This compound | Phospholipase A2 | Binding Affinity (in silico): -8.7 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and target of interest.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the levels of the target protein in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.
-
Small Molecule Pull-Down Assay Protocol for this compound
This protocol outlines a general procedure for identifying this compound binding partners.
-
Immobilization of this compound:
-
Covalently couple this compound to activated affinity beads (e.g., NHS-activated sepharose or magnetic beads) according to the manufacturer's instructions. A linker may be necessary to improve accessibility.
-
Prepare control beads by blocking the reactive groups without adding this compound.
-
-
Preparation of Cell Lysate:
-
Lyse cells expressing the potential target proteins in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Binding:
-
Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with a wash buffer of increasing stringency to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer for subsequent Western blot analysis, or a high-salt/low-pH buffer for mass spectrometry).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate target proteins, or by mass spectrometry for unbiased identification of binding partners.
-
Visualizations
Caption: Experimental workflow for this compound target engagement studies.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Mitigating off-target effects of Luffariellolide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Luffariellolide in experimental settings.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Cytotoxicity in Control Cells
You are observing significant cytotoxicity in your negative control cell line that is not expected to be sensitive to Phospholipase A2 (PLA2) inhibition.
Possible Cause: This may indicate an off-target effect of this compound on essential cellular pathways unrelated to PLA2. This compound has been reported to exhibit cytotoxic activities against various cell lines, including the mouse lymphoma L5178Y cell line.[1][2] The underlying mechanism of this cytotoxicity is not fully elucidated and may involve off-target interactions.
Mitigation Strategies:
-
Concentration Optimization:
-
Recommendation: Perform a dose-response curve with a wide range of this compound concentrations on both your target cells and the control cell line.
-
Rationale: To identify a therapeutic window where on-target PLA2 inhibition is achieved with minimal off-target cytotoxicity.
-
-
Use of a Structurally Unrelated PLA2 Inhibitor:
-
Recommendation: Treat cells with a different class of PLA2 inhibitor that has a distinct chemical structure from this compound.
-
Rationale: If the cytotoxic effect is not observed with the alternative inhibitor, it strongly suggests the toxicity of this compound is due to off-target effects.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Recommendation: Employ CETSA to identify potential off-target binding proteins of this compound in your cell line.
-
Rationale: This technique can reveal direct binding of this compound to unintended protein targets, providing clues to the mechanism of cytotoxicity.
-
Experimental Workflow for Concentration Optimization:
Caption: Workflow for optimizing this compound concentration.
Problem 2: Inconsistent or Unexpected Phenotypic Readouts
You are observing phenotypic changes in your experimental model that cannot be directly attributed to the inhibition of PLA2.
Possible Cause: this compound may be interacting with other signaling pathways. While its primary target is PLA2, the full spectrum of its biological activity is not completely understood.
Mitigation Strategies:
-
Control Experiments with Inactive Analogs:
-
Recommendation: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Rationale: This can help differentiate between specific on-target effects and non-specific or off-target effects mediated by the chemical scaffold.
-
-
Rescue Experiments:
-
Recommendation: Attempt to rescue the observed phenotype by adding back the downstream product of the targeted PLA2 pathway (e.g., arachidonic acid).
-
Rationale: If the phenotype is not rescued, it suggests that off-target effects are likely responsible for the observed changes.
-
-
Broad-Spectrum Kinase and Receptor Profiling:
-
Recommendation: If significant off-target effects are suspected, consider screening this compound against a panel of kinases and G-protein coupled receptors (GPCRs).
-
Rationale: This can help identify potential unintended molecular targets and explain unexpected phenotypic outcomes.
-
Signaling Pathway Considerations:
Caption: On-target vs. potential off-target signaling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a known inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2) with a reported IC50 of 5 µM.[1][2][3] It acts as a partially reversible inhibitor of this enzyme.[4]
Q2: Are there any known off-targets for this compound?
A2: Specific off-target proteins for this compound are not well-documented in publicly available literature. However, its observed cytotoxic effects against various cancer cell lines, as well as its activity against some bacteria and fungi, suggest that it may interact with other cellular targets beyond PLA2.[1][2][5]
Q3: How can I control for off-target effects in my experiments?
A3: A multi-pronged approach is recommended:
-
Dose-response studies: Use the lowest effective concentration of this compound.
-
Use of orthogonal controls: Employ a structurally different PLA2 inhibitor to confirm that the observed effect is due to PLA2 inhibition.
-
Rescue experiments: Add back downstream metabolites of the targeted pathway.
-
Inactive controls: Use an inactive analog of this compound if available.
Q4: What concentration of this compound should I use in my cell-based assays?
A4: The optimal concentration will be cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 for PLA2 inhibition and cytotoxicity in your specific cell line. A starting point for many studies is in the low micromolar range, based on its reported IC50 of 5 µM for HSF-PLA2.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Target | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | [1][2][3] |
| IC50 (HSF-PLA2) | 5 µM | [1][2][3] |
| Inhibition Type | Partially Reversible | [4] |
| Reported Cytotoxicity (Mouse Lymphoma L5178Y) | Yes (IC50 not consistently reported) | [1][2] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-cPLA2
This protocol can be used to assess the on-target effect of this compound on PLA2 activity by measuring the phosphorylation status of cytosolic PLA2 (cPLA2), a downstream target.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-cPLA2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total cPLA2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
References
- 1. researchgate.net [researchgate.net]
- 2. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Potency of Luffariellolide and its Synthetic Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological potency of the marine natural product Luffariellolide and its synthetic derivatives. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Introduction
This compound, a sesterterpene isolated from the marine sponge Luffariella sp., has garnered significant interest for its anti-inflammatory properties. Its primary mechanism of action is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This has spurred the development of various synthetic derivatives with the goal of enhancing potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of the available data on this compound and its analogs.
Quantitative Comparison of Biological Activity
The potency of this compound and its derivatives has been evaluated across various biological assays, including anti-inflammatory, cytotoxic, and antibacterial screens. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Anti-inflammatory and PLA2 Inhibitory Activity
| Compound | Target | Assay | Potency (IC50) | Citation |
| This compound | Human Synovial Fluid Phospholipase A2 (HSF-PLA2) | Enzyme Inhibition | 5 µM | [1] |
Table 2: Cytotoxic Activity against L5178Y Mouse Lymphoma Cells
| Compound | Assay | Potency (IC50) | Citation |
| This compound | Cytotoxicity | ~9 µM | |
| 25-O-Methyl-Luffariellolide | Cytotoxicity | ~2 µM | |
| Acantholide E | Cytotoxicity | ~17 µM |
Table 3: Antibacterial Activity
| Compound | Target Organism | Assay | Potency (MIC) | Citation |
| 2-(5-fluoropyrimidinyl)pyridazinone 11 (synthetic derivative) | Escherichia coli | Minimum Inhibitory Concentration | 2 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Phospholipase A2 (PLA2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2.
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), calcium chloride (a cofactor for many PLA2 enzymes), and a phospholipid substrate (e.g., radiolabeled phosphatidylcholine).
-
The test compound (this compound or its derivative) at various concentrations is pre-incubated with the PLA2 enzyme (e.g., human synovial fluid PLA2).
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product formed (e.g., radiolabeled free fatty acid) is quantified using techniques like thin-layer chromatography or liquid scintillation counting.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
Cytotoxicity Assay using L5178Y Mouse Lymphoma Cells
This assay determines the concentration of a compound that is toxic to a specific cell line.
Procedure:
-
L5178Y mouse lymphoma cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
The cells are seeded into 96-well plates at a specific density.
-
The test compounds are added to the wells at a range of concentrations.
-
The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium (e.g., Escherichia coli) is added to each well.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms
This compound exerts its primary anti-inflammatory effect through the inhibition of phospholipase A2 (PLA2). The following diagrams illustrate the PLA2 signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: Phospholipase A2 (PLA2) Signaling Pathway in Inflammation.
Caption: Mechanism of PLA2 Inhibition by this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. While the parent compound shows moderate potency as a PLA2 inhibitor, synthetic modifications have led to derivatives with enhanced cytotoxic and antibacterial activities. The 25-O-methyl analog of this compound, for instance, exhibits improved cytotoxicity against L5178Y cells, while a synthetic pyridazinone derivative shows potent antibacterial activity.
Further research focusing on a systematic structure-activity relationship (SAR) for PLA2 inhibition is warranted to guide the design of more potent and selective anti-inflammatory agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field, enabling a more informed and efficient drug discovery and development process.
References
Luffariellolide: A Selective sPLA2 Inhibitor for Inflammation Research
A comprehensive guide for researchers on the validation of Luffariellolide as a selective secretory phospholipase A2 (sPLA2) inhibitor, with comparisons to other known PLA2 inhibitors and detailed experimental protocols.
This compound, a sesterterpenoid natural product isolated from the marine sponge Luffariella sp., has emerged as a valuable tool for researchers investigating inflammatory pathways. This guide provides an objective comparison of this compound with other phospholipase A2 (PLA2) inhibitors, supported by experimental data, to validate its role as a selective inhibitor of secretory PLA2 (sPLA2).
Comparative Analysis of PLA2 Inhibitors
The efficacy and selectivity of enzyme inhibitors are critical for their utility as research tools and potential therapeutic agents. The following table summarizes the inhibitory potency (IC50) of this compound and other well-characterized PLA2 inhibitors against different PLA2 isoforms.
| Inhibitor | sPLA2 (secretory) | cPLA2 (cytosolic) | iPLA2 (calcium-independent) |
| This compound | 5 µM (human synovial fluid PLA2)[1][2][3] | Data not available | Data not available |
| Manoalide | ~0.12 µM (bee venom), 0.7 µM (rattlesnake venom), 1.9 µM (cobra venom) | ≥ 30 µM | Data not available |
| Varespladib (LY315920) | 9 nM (human group IIA)[4][5] | Inactive[5][6] | Data not available |
Key Observations:
-
This compound demonstrates potent inhibition of human synovial fluid sPLA2 with an IC50 value of 5 µM.[1][2][3]
-
Manoalide, another marine natural product, exhibits high potency against various venom sPLA2s but is significantly less effective against cytosolic PLA2, indicating a degree of selectivity for sPLA2.
-
Varespladib is a highly potent and selective inhibitor of group IIA sPLA2, with no activity against cPLA2, making it a benchmark for sPLA2-selective inhibition.[5][6]
While direct inhibitory data for this compound against cPLA2 and iPLA2 is not currently available in the public domain, its demonstrated potent activity against sPLA2, coupled with the known selectivity profiles of structurally related marine natural products like manoalide, suggests that this compound is a valuable tool for studying the roles of sPLA2 in inflammatory processes. In contrast to the irreversible inhibition by manoalide, this compound acts as a partially reversible inhibitor of PLA2.[7]
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the efficacy and selectivity of PLA2 inhibitors.
In Vitro PLA2 Inhibition Assay: Arachidonic Acid Release
This cellular assay measures the ability of an inhibitor to block the release of arachidonic acid from cell membranes, a key step in the inflammatory cascade initiated by PLA2.
Protocol:
-
Cell Culture and Labeling:
-
Culture a suitable cell line (e.g., human bronchial epithelial cells BEAS-2B) to near confluency.
-
Label the cells by incubating with [3H]arachidonic acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours. This incorporates the radioactive arachidonic acid into the cell membranes.
-
-
Inhibitor Pre-incubation:
-
Wash the cells to remove unincorporated [3H]arachidonic acid.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes).
-
-
Stimulation of Arachidonic Acid Release:
-
Induce arachidonic acid release by stimulating the cells with an appropriate agonist, such as a calcium ionophore (e.g., A23187) or an inflammatory cytokine (e.g., TNF-α, IL-1α).[8]
-
-
Sample Collection and Analysis:
-
After the stimulation period, collect the cell culture supernatant.
-
Separate the released [3H]arachidonic acid from other components in the supernatant using thin-layer chromatography (TLC).[5]
-
Quantify the amount of radioactivity in the arachidonic acid spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Anti-inflammatory Assay: Phorbol Ester-Induced Mouse Ear Edema
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema (swelling) induced by a topical irritant.
Protocol:
-
Animal Model:
-
Use male Swiss or CD-1 mice.
-
-
Induction of Edema:
-
Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA or PMA) in a suitable solvent (e.g., acetone or ethanol) to the inner and outer surfaces of one ear of each mouse. A typical dose is 2.5 µg per ear.[9] The other ear serves as a control.
-
-
Inhibitor Application:
-
Apply the test inhibitor (e.g., this compound) topically to the TPA-treated ear, typically 30 minutes before or after TPA application.
-
-
Measurement of Edema:
-
At a specific time point after TPA application (usually 4-6 hours), sacrifice the mice.[9]
-
Remove a standard-sized circular punch biopsy from both the treated and control ears.
-
Measure the weight of each ear punch. The difference in weight between the TPA-treated and control ear punches is a measure of the edema.
-
-
Data Analysis:
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound, an anti-inflammatory sesterterpene from the marine spongeLuffariella sp. [escholarship.org]
- 8. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5.1. The TPA-Induced Rat Ear Inflammation Model [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Luffariellolide from Diverse Marine Sponge Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Luffariellolide, a promising bioactive sesterterpenoid, isolated from various marine sponge species. This compound has garnered significant attention for its potent anti-inflammatory, cytotoxic, and other pharmacological activities. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the relevant biological pathways to aid in research and development efforts.
Quantitative Bioactivity Data
The following table summarizes the reported cytotoxic and anti-inflammatory activities of this compound and its derivatives isolated from different sponge species. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Sponge Species | Compound | Bioactivity | Cell Line / Enzyme | IC50 (µM) | Reference |
| Acanthodendrilla sp. | This compound | Cytotoxicity | L5187Y (Mouse Lymphoma) | ~9 | [1] |
| Acanthodendrilla sp. | 25-O-Methyl-Luffariellolide | Cytotoxicity | L5187Y (Mouse Lymphoma) | ~2 | [1] |
| Acanthodendrilla sp. | Acantholide E | Cytotoxicity | L5187Y (Mouse Lymphoma) | ~17 | [1] |
| Fascaplysinopsis sp. | This compound | Cytotoxicity | L1210 & L5187Y (Murine Leukemia & Lymphoma) | 8.5 | [1] |
| Luffariella sp. | This compound | Anti-inflammatory (PLA2 Inhibition) | Phospholipase A2 | 5 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the reported findings.
Isolation and Purification of this compound
The following is a general workflow for the isolation of this compound from marine sponges. Specific details may vary depending on the sponge species and the laboratory.
Caption: Workflow for this compound Isolation.
Methodology:
-
Collection and Preservation: The sponge material is collected and immediately frozen to preserve the chemical integrity of its secondary metabolites.
-
Extraction: The frozen sponge tissue is ground and exhaustively extracted with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH2Cl2). The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves n-hexane, ethyl acetate (EtOAc), and water. The bioactivity is often concentrated in the less polar fractions, such as the n-hexane fraction.
-
Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically involves initial separation by silica gel column chromatography followed by final purification using reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (L5187Y Mouse Lymphoma Cell Line)
The cytotoxic activity of this compound is commonly assessed using a cell viability assay, such as the MTT assay.
Methodology:
-
Cell Culture: L5187Y mouse lymphoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory Assay (Phospholipase A2 Inhibition)
The anti-inflammatory activity of this compound is primarily attributed to its inhibition of the enzyme phospholipase A2 (PLA2).
Methodology:
-
Enzyme and Substrate Preparation: A solution of purified PLA2 (e.g., from bee venom or human synovial fluid) is prepared. The substrate, typically a fluorescently labeled phospholipid, is prepared in an appropriate assay buffer.
-
Inhibition Assay:
-
This compound at various concentrations is pre-incubated with the PLA2 enzyme solution for a specific period.
-
The enzymatic reaction is initiated by the addition of the phospholipid substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
-
Detection: The fluorescence intensity is measured over time using a fluorometric plate reader. The hydrolysis of the fluorescently labeled phospholipid by PLA2 results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the change in fluorescence over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the untreated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily through the inhibition of phospholipase A2 (PLA2). This action occurs upstream of major inflammatory signaling cascades, including the NF-κB and MAPK pathways.
Caption: this compound's Anti-inflammatory Mechanism.
By inhibiting PLA2, this compound prevents the hydrolysis of membrane phospholipids into arachidonic acid.[3] Arachidonic acid is a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. The reduction in the levels of these mediators leads to a downstream dampening of the inflammatory response.
The activation of transcription factors like NF-κB and the MAPK signaling cascade are often triggered by pro-inflammatory stimuli, which are themselves products of the arachidonic acid pathway. Therefore, by acting at an early stage of the inflammatory cascade, this compound indirectly suppresses the activation of these key signaling pathways, leading to a broad anti-inflammatory effect.
Caption: Downstream Effects of this compound.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided data and protocols facilitate a deeper understanding of its bioactivity and mechanism of action, paving the way for further investigation and drug development.
References
A Comparative Guide to the Structure-Activity Relationships of Luffariellolide Analogs
For Researchers, Scientists, and Drug Development Professionals
Luffariellolide, a sesterterpenoid natural product isolated from the marine sponge Luffariella sp., has garnered significant attention for its potent anti-inflammatory properties. This has spurred research into the synthesis and biological evaluation of its analogs to elucidate their structure-activity relationships (SAR) and identify compounds with improved therapeutic potential. This guide provides a comparative analysis of the biological activities of this compound and its key analogs, supported by experimental data and detailed methodologies.
Biological Activities of this compound and Its Analogs
The primary biological activities investigated for this compound and its derivatives include anti-inflammatory, cytotoxic, and antimicrobial effects. The anti-inflammatory activity is primarily attributed to the inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.
Anti-inflammatory Activity: sPLA2 Inhibition
This compound is a potent, partially reversible inhibitor of human synovial fluid phospholipase A2 (HSF-PLA2) with an IC50 value of 5 µM[1]. The γ-hydroxybutenolide moiety is a crucial pharmacophore for sPLA2 inhibition among marine natural products.
Table 1: Comparison of sPLA2 Inhibitory Activity of this compound and Related Compounds
| Compound | Source Organism | sPLA2 Inhibition IC50 (µM) | Notes |
| This compound | Luffariella sp. | 5 | Partially reversible inhibitor of HSF-PLA2[1][2]. |
| Manoalide | Luffariella variabilis | 0.02 - 0.2 | Irreversible inhibitor, more potent than this compound. |
Cytotoxic Activity
Several this compound analogs have demonstrated significant cytotoxicity against various cancer cell lines. This activity is influenced by modifications to the core structure.
Table 2: Cytotoxic Activity (IC50, µM) of this compound and Its Analogs
| Compound | Cell Line | IC50 (µM) | Source Organism/Reference |
| This compound | Mouse Lymphoma L5187Y | ~9 | Acanthodendrilla sp. |
| 25-O-Methyl-luffariellolide | Mouse Lymphoma L5187Y | ~2 | Acanthodendrilla sp. |
| Acantholide E | Mouse Lymphoma L5187Y | ~17 | Acanthodendrilla sp. |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
This compound and some of its derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
Table 3: Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans |
| This compound | Active | Active | Active | 128 | Active |
| 25-O-Methyl-luffariellolide | Active | Active | Active | >128 | Active |
| Acantholide B | Active | Active | Active | - | Active |
| 2-(pyridinyl)pyridazinone derivative | - | - | - | 4 | - |
| 2-(5-fluoropyrimidinyl)pyridazinone derivative | - | - | - | 2 | - |
Note: "Active" indicates reported activity where specific MIC values were not provided in the cited literature.
Structure-Activity Relationship (SAR) Summary
The available data suggests several key SAR trends for this compound analogs:
-
γ-Hydroxybutenolide Moiety: This functional group is critical for sPLA2 inhibitory activity.
-
Modifications at C-25: Methylation at the C-25 hydroxyl group (25-O-Methyl-luffariellolide) appears to enhance cytotoxic activity against the L5187Y mouse lymphoma cell line.
-
Side Chain Modifications: Derivatization of the γ-hydroxybutenolide core to pyridazinones can significantly enhance antibacterial activity, particularly against Klebsiella pneumoniae. The introduction of a 5-fluoropyrimidinyl group resulted in a 64-fold increase in potency compared to the parent this compound.
Experimental Protocols
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of sPLA2. A common method involves a colorimetric assay using a synthetic substrate.
-
Substrate Preparation: A solution of lecithin (3.5 mM) is prepared in a buffer containing 3 mM sodium deoxycholate, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red as a pH indicator. The final pH is adjusted to 7.6.
-
Enzyme and Inhibitor Incubation: The sPLA2 enzyme (e.g., human synovial fluid PLA2) is dissolved in a suitable buffer (e.g., 10% acetonitrile). The enzyme solution is pre-incubated with various concentrations of the test compound (this compound analog) for 20 minutes at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture. The hydrolysis of the substrate by sPLA2 releases fatty acids, causing a decrease in pH, which is detected by the phenol red indicator. The change in absorbance is monitored spectrophotometrically at 558 nm over a period of 5 minutes.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., L5187Y mouse lymphoma) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plate is then incubated for 4 hours in a humidified atmosphere at 37°C with 5% CO₂. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the this compound analog solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the inhibition of sPLA2, which in turn affects downstream inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for evaluating this compound analogs.
Caption: SAR of this compound analogs.
References
Luffariellolide: A Marine-Derived Compound with Targeted Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Luffariellolide, a sesterterpene isolated from the marine sponge Luffariella sp., has demonstrated notable bioactivity, including anti-inflammatory and potential anticancer properties. This guide provides a comparative overview of the available data on the efficacy of this compound, focusing on its targeted mechanisms of action. While comprehensive data across a wide array of cancer cell lines is limited in publicly available literature, existing studies point towards specific pathways through which this compound exerts its effects.
Quantitative Analysis of Bioactivity
The inhibitory concentrations of this compound have been determined for several key biological targets. These values provide a quantitative measure of its potency.
| Target | Assay | Inhibitory Concentration | Reference |
| Human Synovial Phospholipase A2 (hs-PLA2) | Enzyme Inhibition Assay | IC50: 5 µM | |
| Hypoxia-Inducible Factor (HIF-1α) Activation | Hypoxia Induction Assay | IC50: 3.6 µM | |
| Retinoic Acid Receptor (RAR) Agonism | RAR Agonist Assay | EC50: 1 µM | |
| Growth of RA-sensitive cancer cell lines | Cell Growth Assay | Effective at 1 µM |
Mechanisms of Action
This compound's anticancer activity appears to be mediated through at least two distinct signaling pathways: agonism of Retinoic Acid Receptors (RARs) and inhibition of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.
Retinoic Acid Receptor (RAR) Agonism
This compound has been identified as an agonist for Retinoic Acid Receptors (RARs), specifically RARα, RARβ, and RARγ.[1] RARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in cell growth, differentiation, and apoptosis. In cancer cells that are sensitive to retinoic acid, this compound can mimic the effects of retinoic acid, leading to the induction of RAR target genes and subsequent inhibition of cell growth.[2] This mechanism suggests that this compound could be particularly effective in cancers where the RAR signaling pathway is a key regulator of cell proliferation.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metastasis. This compound has been shown to inhibit the activation of HIF-1α with an IC50 of 3.6 μM. By blocking this pathway, this compound can potentially suppress tumor growth and its ability to develop a blood supply.
Experimental Protocols
Detailed experimental protocols for the anticancer activity of this compound are not extensively described in the available literature. However, based on standard methodologies for evaluating similar compounds, the following experimental workflows would be employed.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This assay is fundamental in determining the concentration-dependent effect of a compound on cell proliferation.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
To determine if cell death occurs via apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is commonly used. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with fluorescently labeled Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The currently available data suggests that this compound is a promising natural product with targeted anticancer activities. Its ability to act as an RAR agonist and an inhibitor of the HIF-1α pathway provides a strong rationale for further investigation. However, to fully assess its therapeutic potential, further studies are required to:
-
Evaluate its cytotoxicity across a broader range of cancer cell lines to identify responsive cancer types.
-
Elucidate the detailed molecular mechanisms underlying its pro-apoptotic and anti-proliferative effects.
-
Conduct in vivo studies to determine its efficacy and safety in preclinical models.
The information presented in this guide serves as a foundation for researchers interested in exploring the potential of this compound as a novel anticancer agent.
References
Validating the Therapeutic Potential of Luffariellolide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of Luffariellolide, a marine-derived sesterterpenoid, in preclinical models. Given the limited publicly available preclinical data for this compound, this document outlines the established experimental workflows and benchmarks against standard therapeutic agents based on its known mechanisms of action: phospholipase A2 (PLA2) inhibition and retinoic acid receptor alpha (RARα) agonism.
Anti-Inflammatory Potential
This compound exhibits anti-inflammatory properties through the partially reversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid. Its reported half-maximal inhibitory concentration (IC50) for PLA2 is 5 µM.
Comparative Efficacy in Preclinical Models of Acute Inflammation
The following table summarizes the expected data points for this compound against standard anti-inflammatory drugs in two common preclinical models.
| Compound | Carrageenan-Induced Paw Edema (Rat) | Croton Oil-Induced Ear Edema (Mouse) |
| Inhibition of Edema (%) | Inhibition of Edema (%) | |
| This compound | Data Not Available | Data Not Available |
| Indomethacin (NSAID) | ~40-60% at 1-5 mg/kg[1][2][3][4][5] | Data Not Available |
| Dexamethasone (Corticosteroid) | ~70-90% at 0.5-1 mg/kg | ~60-80% at 0.1 mg/ear[6][7][8][9][10] |
| Manoalide (Irreversible PLA2 Inhibitor) | Potent inhibition demonstrated[11][12][13][14][15] | ED50 of ~40 µ g/ear [13] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animals: Male Wistar rats (180-220g).
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Treatment: this compound, Indomethacin (positive control), or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Croton Oil-Induced Ear Edema in Mice:
-
Animals: Male Swiss albino mice (25-30g).
-
Procedure: A solution of croton oil in an appropriate solvent is topically applied to the inner surface of the right ear.
-
Treatment: this compound, Dexamethasone (positive control), or vehicle is applied topically to the ear 30 minutes before or after croton oil application.
-
Measurement: After 4-6 hours, a circular section of the ear is punched out and weighed. The difference in weight between the right and left ears indicates the degree of edema.
-
Analysis: The percentage inhibition of edema is calculated by comparing the weight difference in the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the PLA2 enzyme, blocking the inflammatory cascade.
Caption: Workflow for evaluating the anti-inflammatory potential of this compound.
Anti-Cancer Potential
The anti-cancer potential of this compound and its derivatives has been suggested by initial findings of cytotoxicity against the L5187Y mouse lymphoma cell line. The dual mechanism of PLA2 inhibition and RARα agonism could contribute to anti-proliferative and pro-apoptotic effects.
Comparative Cytotoxicity in Cancer Cell Lines
The following table outlines the expected data points for this compound compared to a standard chemotherapeutic agent.
| Compound | L5187Y (Mouse Lymphoma) | MCF-7 (Human Breast Cancer) | A549 (Human Lung Cancer) |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | |
| This compound | Cytotoxicity Observed (IC50 Not Reported) | Data Not Available | Data Not Available |
| Cytarabine | ~0.1 - 1 µM[16][17][18][19][20] | Data Not Available | Data Not Available |
| AM580 (RARα agonist) | Data Not Available | Inhibits proliferation[21] | Data Not Available |
Experimental Protocol
MTT Assay for Cell Viability:
-
Cell Lines: L5187Y, MCF-7, A549, and other relevant cancer cell lines.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, Cytarabine (positive control), or vehicle for 48-72 hours.
-
Measurement: MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved. The absorbance is measured at a specific wavelength.
-
Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: this compound's dual mechanism may induce cancer cell death.
Caption: Workflow for evaluating the anti-cancer potential of this compound.
Neuroprotective Potential
This compound's activity as a RARα agonist (EC50 = 1 µM) suggests potential neuroprotective effects, as retinoid signaling is crucial for neuronal survival, differentiation, and plasticity.
Comparative Efficacy in Preclinical Models of Neurodegeneration
The following table presents a hypothetical comparison of this compound with Bexarotene, a known retinoid X receptor (RXR) agonist with demonstrated neuroprotective effects.
| Compound | In Vitro Neuronal Protection Assay (e.g., against Aβ toxicity) | In Vivo Alzheimer's Disease Model (e.g., APP/PS1 mice) |
| % Increase in Neuronal Viability | % Improvement in Cognitive Function | |
| This compound | Data Not Available | Data Not Available |
| Bexarotene (RXR Agonist) | Neuroprotective effects demonstrated[22][23][24][25][26] | Reverses cognitive deficits and clears amyloid-beta[23][24] |
| AM580 (RARα agonist) | Protects retinal cells against apoptosis[21][27][28][29][30][31][32][33][34] | Fails to control autoimmune neuroinflammation in an EAE model[27][30] |
Experimental Protocol
In Vitro Neuroprotection Assay against Beta-Amyloid (Aβ) Toxicity:
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Procedure: Neurons are exposed to a toxic concentration of Aβ oligomers.
-
Treatment: Cells are co-treated with various concentrations of this compound, Bexarotene (positive control), or vehicle.
-
Measurement: Cell viability is assessed using assays like MTT or LDH release. Neurite outgrowth can also be quantified.
-
Analysis: The percentage increase in neuronal viability in treated cells compared to Aβ-treated control cells is calculated.
Signaling Pathway and Experimental Workflow
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4447445A - Manoalide, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]
- 14. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and comparison of the antiinflammatory activity of manoalide and cacospongionolide B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of dose and duration of exposure on the cytotoxic effect of cytarabine toward human hematopoietic clonogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitivity of acute leukemia cells to cytarabine is a correlate of cellular es nucleoside transporter site content measured by flow cytometry with SAENTA-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of the cytotoxic effects of Cytarabine in synergism with Hesperidine and Silibinin in Acute Myeloid Leukemia: An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective Effects of Bexarotene and Icariin in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cancer drug bexarotene reverses Alzheimer's deficits in mice | National Institute on Aging [nia.nih.gov]
- 25. Neuroprotective Effect of Bexarotene in the SOD1(G93A) Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The selective retinoic acid receptor-α agonist AM580 fails to control autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. stemcell.com [stemcell.com]
- 30. The selective retinoic acid receptor-α agonist AM580 fails to control autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A retinoic acid receptor-alpha (RAR alpha) selective agonist modulates procoagulant activity of acute promyelocytic cells and induces their differentiation into neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Luffariellolide-Producing Sponges: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic underpinnings of luffariellolide biosynthesis is critical for harnessing the potential of these potent anti-inflammatory compounds. This guide provides a comparative overview of the genomics of key this compound-producing sponge species, detailing available data, experimental methodologies, and future research directions.
Luffariellolides are a class of sesterterpenoid natural products isolated from marine sponges that have garnered significant interest for their anti-inflammatory properties. The primary sources of these compounds include sponges from the genera Luffariella, Spongia, and Acanthodendrilla. While the bioactivity of luffariellolides is well-documented, the genomic and biosynthetic pathways responsible for their production remain largely unexplored. This guide synthesizes the current, albeit limited, state of knowledge on the comparative genomics of these sponges to aid in future research and drug discovery efforts.
Comparative Genomic and Metabolite Data
Genomic and transcriptomic data for this compound-producing sponges are sparse. To date, a complete, publicly available genome for a known this compound-producing sponge has not been published. However, transcriptomic data for Spongia officinalis and genomic data from other demosponges provide a foundation for comparative analysis. The following table summarizes the available data for key species and related demosponges.
| Species | Known this compound-Related Compounds | Genome Size (Estimated/Assembled) | Gene Count (Estimated/Assembled) | Transcriptome Data Availability | Biosynthetic Gene Cluster (BGC) for this compound |
| Luffariella variabilis | Manoalide, Seco-manoalide | Data Not Available | Data Not Available | Data Not Available | Not Identified |
| Spongia officinalis | Various furanosesterterpenes | Data Not Available | 17,000 - 41,000 (general estimate for sponges)[1] | Assembled transcriptome available[1][2] | Not Identified |
| Acanthodendrilla sp. | Acantholides A-E (this compound derivatives)[3] | Data Not Available | Data Not Available | Data Not Available | Not Identified |
| Geodia barretti (related demosponge) | Not a known this compound producer | 144 Mb[4] | 31,884[4] | RNA-seq data available[4] | Not Applicable |
| Diacarnus erythraeanus (related demosponge) | Not a known this compound producer | 140.86 Mb | Data Not Available | RNA-seq data available | Not Applicable |
Experimental Protocols
The following section details generalized experimental protocols for the genomic and transcriptomic analysis of marine sponges, adapted from methodologies reported for other sponge species. These protocols provide a framework for researchers entering this field.
Sample Collection and Preservation
-
Collection: Sponges should be collected by SCUBA diving or using a remotely operated vehicle (ROV).
-
Preservation: For DNA sequencing, tissue samples should be immediately preserved in 96% ethanol or flash-frozen in liquid nitrogen. For RNA sequencing, samples must be preserved in a stabilization solution (e.g., RNAlater) and stored at -80°C to maintain RNA integrity.
DNA and RNA Extraction
-
Challenges: Sponge tissues are often rich in secondary metabolites and microbial symbionts, which can contaminate nucleic acid extractions.[4]
-
DNA Extraction Protocol:
-
Grind frozen sponge tissue to a fine powder in liquid nitrogen.
-
Use a commercial DNA extraction kit optimized for animal tissues or a CTAB-based protocol.
-
Incorporate a lysozyme treatment step to break down bacterial cell walls.
-
Purify the extracted DNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.
-
-
RNA Extraction Protocol:
-
Homogenize the tissue preserved in RNAlater using a bead-beater or rotor-stator homogenizer.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Genome and Transcriptome Sequencing
-
Genome Sequencing: A hybrid sequencing approach is recommended for de novo genome assembly of non-model organisms like sponges.[5]
-
Long-read sequencing (e.g., PacBio HiFi): Generates long contiguous reads that are crucial for resolving repetitive regions and scaffolding the genome.
-
Short-read sequencing (e.g., Illumina): Provides high-coverage data for error correction and polishing of the final assembly.
-
Hi-C sequencing: Captures chromosome conformation information to aid in scaffolding contigs into chromosome-level assemblies.
-
-
Transcriptome Sequencing (RNA-seq):
-
Isolate mRNA from total RNA using poly-A selection.
-
Construct a cDNA library using a commercial kit.
-
Sequence the library on an Illumina platform to generate paired-end reads.
-
Bioinformatic Analysis
-
Genome Assembly:
-
Assemble long reads into contigs using assemblers like Hifiasm or Flye.
-
Polish the assembly with short reads using tools like Pilon.
-
Scaffold the contigs using Hi-C data with software such as Juicer or SALSA.
-
-
Decontamination: Due to the high abundance of microbial symbionts, it is crucial to remove contaminant sequences from the sponge genome assembly. This can be done by comparing the assembled contigs to microbial databases and filtering out non-metazoan sequences.
-
Transcriptome Assembly: Assemble RNA-seq reads de novo using assemblers like Trinity or SPAdes.
-
Gene Prediction and Annotation:
-
Predict protein-coding genes using a combination of ab initio methods (e.g., AUGUSTUS) and evidence-based approaches (using the assembled transcriptome).
-
Annotate the predicted genes by comparing them to protein databases like Swiss-Prot and TrEMBL.
-
-
Biosynthetic Gene Cluster (BGC) Identification: Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the assembled genome for putative BGCs involved in terpene biosynthesis.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental and biosynthetic processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for sponge genomics.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Vanderbilt Postdoctoral Researcher Reveals Genomic Secrets of Ocean Sponges - Evolution@Vanderbilt Evolution@Vanderbilt | Vanderbilt University [vanderbilt.edu]
- 4. Whole genome sequence of the deep-sea sponge Geodia barretti (Metazoa, Porifera, Demospongiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Evaluating Luffariellolide's selectivity for cancer cells over normal cells
A deep dive into the experimental data comparing Luffariellolide's cytotoxicity towards cancerous and non-cancerous cells, offering insights for researchers and drug development professionals.
The quest for novel anti-cancer agents with high selectivity for malignant cells over their healthy counterparts is a paramount objective in oncological research. This compound, a sesterterpene natural product isolated from the marine sponge Luffariella sp., has emerged as a compound of interest due to its potent anti-inflammatory properties, which are often linked to cellular pathways dysregulated in cancer. This guide provides a comprehensive evaluation of the available experimental data on this compound's selectivity for cancer cells, offering a valuable resource for researchers exploring its therapeutic potential.
Cytotoxicity Profile: A Look at the Numbers
Evaluating the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro cytotoxicity assessment. While direct comparative studies of this compound on a panel of cancerous and normal cell lines within a single study are limited, a compilation of data from various sources allows for an indirect assessment of its selectivity.
One study reported the cytotoxic effects of this compound against the L5178Y mouse lymphoma cell line. While a specific IC50 value was not provided, the compound was noted to be "cytotoxic"[1]. Further investigation is required to quantify this effect.
In contrast, a study on an extract from Luffa cylindrica, a plant that also produces bioactive compounds, demonstrated selective cytotoxicity against the MCF-7 human breast cancer cell line with an IC50 of 19.7 µg/mL, while showing minimal effect on the non-tumorigenic MCF-10A breast epithelial cells (IC50 > 50 µg/mL)[2][3]. Although this data is for a crude extract and not the isolated this compound, it suggests that compounds from this natural source may possess a desirable selectivity profile.
To provide a clearer, albeit indirect, comparison, the following table summarizes the available cytotoxicity data for this compound and related compounds.
| Compound/Extract | Cell Line | Cell Type | IC50 | Selectivity Index (SI) | Reference |
| This compound | L5178Y | Mouse Lymphoma | Cytotoxic (IC50 not specified) | Not Applicable | [1] |
| Luffa cylindrica Extract | MCF-7 | Human Breast Cancer | 19.7 µg/mL | >2.54 | [2][3] |
| Luffa cylindrica Extract | MCF-10A | Human Breast Epithelial (Normal) | >50 µg/mL | [2][3] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Due to the lack of a specific IC50 value for this compound in a normal cell line, a definitive SI cannot be calculated at this time.
Unraveling the Mechanism: A Focus on Key Signaling Pathways
The selective action of an anti-cancer agent is intrinsically linked to its mechanism of action. For this compound and other sesquiterpene lactones, a primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][5][6]. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers[4][7].
By inhibiting the NF-κB pathway, this compound can potentially halt the transcription of pro-survival genes in cancer cells, thereby sensitizing them to apoptosis (programmed cell death). This inhibitory action is a key area of investigation for understanding its selective cytotoxicity.
Furthermore, the induction of apoptosis is a critical mechanism for effective cancer therapy. While direct studies on this compound-induced apoptosis are still emerging, related marine compounds have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[8][9].
Below are diagrams illustrating the putative signaling pathways influenced by this compound.
Caption: this compound's potential induction of the intrinsic apoptotic pathway.
Caption: this compound's proposed inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation of the findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This assay measures the activation of the NF-κB pathway by detecting the phosphorylation and subsequent degradation of its inhibitor, IκBα.
-
Cell Lysis: Treat cells with this compound and a stimulant (e.g., TNF-α) if necessary. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phospho-IκBα/total IκBα ratio indicates inhibition of NF-κB activation.
Future Directions and Conclusion
The currently available data, while not exhaustive, suggests that this compound possesses promising selective cytotoxic properties against cancer cells. Its likely mechanism of action through the inhibition of the pro-survival NF-κB pathway provides a strong rationale for its potential as an anti-cancer therapeutic.
However, to solidify its position as a viable drug candidate, further rigorous investigation is imperative. Direct comparative studies on a broader panel of cancer and normal cell lines are crucial to definitively establish its selectivity index. In-depth mechanistic studies are also required to fully elucidate the signaling pathways modulated by this compound in cancer cells, including its precise interactions with components of the apoptotic and NF-κB pathways.
References
- 1. New this compound derivatives from the Indonesian sponge Acanthodendrilla sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of Luffa cylindrica leaf extract on MCF-7 cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Luffariellolide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Luffariellolide, a sesterterpenoid known for its anti-inflammatory properties. Adherence to these guidelines is crucial due to the compound's potential hazards.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is critical for understanding the compound's behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C25H38O3 | [1][2][3] |
| Molecular Weight | 386.57 g/mol | [1][2][3] |
| Appearance | Pale yellow oil | [3] |
| Purity | ≥98% | [2][3] |
| Boiling Point (Predicted) | 541.7 ± 50.0 °C | [3] |
| Density (Predicted) | 1.006 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.98 ± 0.40 | [3] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Precautionary statements for handling include:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor.[1]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal. This process is designed to minimize exposure and environmental contamination.
References
Personal protective equipment for handling Luffariellolide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Luffariellolide. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental use of this compound.
Immediate Safety Information
This compound is a sesterterpene derived from the marine sponge Luffariella sp. and is primarily known for its anti-inflammatory properties as a partially reversible inhibitor of phospholipase A2 (PLA2). While it is a valuable compound for research, particularly in studies of inflammation and cancer, it is crucial to handle it with appropriate care due to its potential hazards.
Hazard Identification:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor immediately.
-
Collect any spillage.
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure, powdered form or in concentrated solutions, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves: A thickness of at least 4 mil (0.10 mm) is recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemically resistant gloves. Nitrile gloves offer good resistance to a variety of organic compounds, oils, and some solvents. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles should be worn. |
| Body Protection | A laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. However, if there is a risk of generating aerosols or dust, a NIOSH-approved particulate respirator (e.g., N95) should be used. All handling of the powdered form should be done in a chemical fume hood or a biological safety cabinet. |
Operational and Disposal Plans
Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. For long-term stability, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with eyes and skin. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
Spill Management:
-
Evacuate the immediate area of the spill.
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
This compound is very toxic to aquatic life and must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not pour down the drain.
-
Disposal Route: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.
Quantitative Data Summary
| Property | Data |
| Molecular Formula | C₂₅H₃₈O₃ |
| Molecular Weight | 386.57 g/mol |
| Appearance | Pale yellow oil |
| Purity | ≥98% |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3][4] |
| Biological Activity | PLA2 Inhibition: Potent, partially reversible inhibitor of phospholipase A2 (PLA2) with an IC₅₀ of 5 µM. RARα Agonist: Novel Retinoic Acid Receptor alpha (RARα) agonist with an EC₅₀ of 1 μM. Cytotoxicity: Shows cytotoxic effects against various cancer cell lines, including mouse lymphoma L5187Y cells.[5] Antimicrobial Activity: Active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Cladosporium herbarum.[5] |
| Storage Temperature | Powder: -20°C In Solvent: -80°C |
Experimental Protocols
5.1. Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This protocol is adapted from standard titrimetric assays for PLA2 activity.
Materials:
-
This compound
-
Phospholipase A2 (e.g., from bee venom)
-
L-α-Phosphatidylcholine (Lecithin)
-
Calcium Chloride (CaCl₂)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)
-
Deionized water
-
pH meter or automatic titrator
-
Stir plate and stir bar
-
Water bath or reaction vessel maintained at 37°C
Procedure:
-
Prepare Substrate Emulsion:
-
Prepare a 2% L-α-Phosphatidylcholine emulsion in a buffer containing 147 mM NaCl and 4.9 mM CaCl₂.
-
Stir vigorously for 2-3 hours at room temperature to form a stable emulsion.
-
-
Prepare Enzyme and Inhibitor Solutions:
-
Prepare a stock solution of PLA2 in cold deionized water (e.g., 1 mg/mL). Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of this compound to be tested.
-
-
Assay Procedure:
-
In a reaction vessel maintained at 37°C, add 10 mL of the lecithin emulsion.
-
Adjust the pH of the emulsion to 8.0 with the standardized NaOH solution.
-
Add a specific volume of the this compound dilution (or solvent control).
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the PLA2 enzyme solution.
-
Maintain the pH at 8.0 by titrating with the NaOH solution for a set period (e.g., 10 minutes).
-
Record the volume of NaOH used over time.
-
-
Data Analysis:
-
Calculate the rate of fatty acid release (proportional to the rate of NaOH addition).
-
Compare the rates of the this compound-treated samples to the solvent control to determine the percent inhibition.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
5.2. Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.[6]
-
Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Visualizations
Diagram 1: this compound's Mechanism of Action - Inhibition of the PLA2-NF-κB Signaling Pathway
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
